Thermodynamic Landscape and Stereochemical Control of (2S,3S)-2-Amino-3-Hydroxyhexanoic Acid
An In-Depth Technical Guide for Drug Development and Synthetic Applications[1] Executive Summary & Chemical Identity[1][2] The molecule (2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as L-allo-3-hydroxynorleucine) re...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development and Synthetic Applications[1]
Executive Summary & Chemical Identity[1][2]
The molecule (2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as L-allo-3-hydroxynorleucine) represents a specific stereochemical challenge in peptide mimetic design. Unlike proteinogenic amino acids, the introduction of the
-hydroxyl group creates a second chiral center at C3, resulting in four possible stereoisomers.
In the context of thermodynamic stability, this specific (2S,3S) isomer exhibits a distinct profile compared to its diastereomer, (2S,3R). While the solid-state zwitterionic lattice provides significant kinetic stability, the solution-state thermodynamics are dominated by the reversibility of the aldol reaction. This guide dissects the energetic penalties associated with the (2S,3S) configuration and provides actionable protocols for preserving its integrity during synthesis and storage.
Property
Specification
IUPAC Name
(2S,3S)-2-amino-3-hydroxyhexanoic acid
Common Name
L-allo-3-hydroxynorleucine
Stereochemistry
(2S) -carbon; (3S) -carbon
Relationship
Syn-diastereomer (analogous to L-allo-threonine)
Thermodynamic Status
Generally less stable than the anti-(2S,3R) form in solution
To understand the stability of the (2S,3S) isomer, we must analyze its conformational energy landscape relative to the (2S,3R) isomer.
The Syn vs. Anti Energy Penalty
In
-hydroxy amino acids, the stability is governed by the minimization of gauche interactions between the C3-alkyl chain (propyl group) and the C2-substituents (amine/carboxylate).
The (2S,3R) "Anti" Form: In the extended zigzag conformation (Newman projection), the bulky propyl group and the carboxylate/amine system can adopt an anti-periplanar arrangement, minimizing steric strain. This is typically the global thermodynamic minimum.
The (2S,3S) "Syn" Form: This isomer forces a gauche interaction between the propyl side chain and the backbone substituents regardless of the rotamer chosen. This results in a higher ground-state energy (approx.[1] 1.5–3.0 kcal/mol higher than the anti form), making the (2S,3S) isomer susceptible to epimerization or retro-aldol equilibration to the more stable (2S,3R) form under thermodynamic control.
Intramolecular Hydrogen Bonding (IMHB)
Despite the steric penalty, the (2S,3S) isomer is often stabilized kinetically by a specific intramolecular hydrogen bond between the
-hydroxyl proton and the -carboxylate oxygen or the -amine. This "clamped" conformation can inhibit degradation but is highly solvent-dependent.[1]
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy relationship between the kinetic product (2S,3S) and the thermodynamic sink (2S,3R).
Caption: Energy landscape showing (2S,3S) as the kinetic product accessible via chelation control, while (2S,3R) represents the thermodynamic minimum.
Chemical Stability & Degradation Pathways[1]
The (2S,3S) isomer is not inert. It faces three primary degradation vectors, particularly in aqueous solution or under thermal stress.
Retro-Aldol Cleavage (The Primary Threat)
The bond between C2 and C3 is labile. Under basic conditions (pH > 9) or high temperatures, the molecule undergoes retro-aldol cleavage, reverting to Glycine and Butyraldehyde .[1]
Mechanism: Deprotonation of the
-hydroxyl group leads to the collapse of the C2-C3 bond, generating a glycine enolate.
Critical Check: Look for the emergence of the (2S,3R) peak (epimerization) or the Glycine peak (retro-aldol).
Protocol 4.2: Isolation of the Kinetic (2S,3S) Isomer
Rationale: Synthesis usually yields a mixture. If you need the (2S,3S) form, you must suppress thermodynamic equilibration.
Reaction: Perform the aldol addition of Glycine Ni(II) Schiff base complex with Butyraldehyde at -78°C using a strong base (e.g., LiHMDS).
Why? Low temperature prevents the retro-aldol equilibrium, trapping the kinetic product.
Quenching: Quench with Acetic Acid at -78°C before warming.
Why? Warming the basic enolate allows equilibration to the thermodynamic (2S,3R) form.
Purification: Use ion-exchange chromatography (Dowex 50W) followed by recrystallization from Water/Ethanol.[1] Avoid prolonged heating during recrystallization.[1]
References
NIST Web Thermo Tables. "(S)-2-amino-3-hydroxypropanoic acid (Serine/Threonine Analog Data)." National Institute of Standards and Technology.[1][2][Link][1]
PubChem. "(2S,3R)-3-Amino-2-hydroxyhexanoic acid Compound Summary."[1][3] National Library of Medicine.[1][Link][1]
LibreTexts Chemistry. "Kinetic vs. Thermodynamic Control of Reactions." [Link]
literature review of 3-hydroxynorleucine stereoisomers
An In-depth Technical Guide to the Stereoisomers of 3-Hydroxynorleucine For Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxynorleucine, a non-proteinogenic amino acid, possesses two chiral c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stereoisomers of 3-Hydroxynorleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxynorleucine, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four distinct stereoisomers. The spatial arrangement of these stereoisomers dictates their biological activity and chemical properties, making their selective synthesis, separation, and characterization a critical endeavor in fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive overview of the stereoisomers of 3-hydroxynorleucine, detailing advanced methodologies for their stereoselective synthesis, analytical techniques for their separation and purification, and protocols for their characterization and stereochemical assignment. Furthermore, it explores the known biological activities and potential applications of these compounds, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines.
Introduction to 3-Hydroxynorleucine and the Significance of Stereoisomerism
3-Hydroxynorleucine is an amino acid derivative of norleucine, featuring a hydroxyl group at the β-position (carbon 3). The presence of two stereogenic centers at carbons 2 (α-carbon) and 3 (β-carbon) results in the existence of four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). These stereoisomers can be grouped into two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror image stereoisomers).
The stereochemistry of a molecule is paramount in biological systems, as interactions with chiral entities such as enzymes and receptors are highly specific.[1][2] It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[2] Therefore, the ability to isolate and study the individual stereoisomers of 3-hydroxynorleucine is crucial for understanding their biological roles and for their potential development as therapeutic agents or chiral building blocks in organic synthesis.[3] While the free amino acid isomers of 3-hydroxynorleucine have not shown significant growth-inhibitory action in certain assays, their N-acylated derivatives have demonstrated modest but notable biological activity.[4]
Stereoselective Synthesis of 3-Hydroxynorleucine Stereoisomers
The controlled synthesis of a specific stereoisomer of 3-hydroxynorleucine presents a significant challenge due to the need to control the stereochemistry at two adjacent chiral centers. Numerous strategies have been developed for the asymmetric synthesis of β-hydroxy-α-amino acids, which can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods.
Synthetic Strategies
Stereoselective approaches often involve the use of chiral starting materials from the "chiral pool," such as other amino acids, or the application of asymmetric reactions like Sharpless asymmetric dihydroxylation or Evans aldol reactions.[5] For instance, a stereodivergent synthesis can be designed to access all four stereoisomers from a common precursor by strategically employing different reagents or catalysts.[5] Enzymatic and chemoenzymatic methods are also powerful tools for creating chiral centers with high selectivity.[6][7][8]
Exemplary Protocol: Asymmetric Synthesis of a 3-Hydroxynorleucine Stereoisomer
The following protocol is a representative example of an asymmetric synthesis to obtain a specific stereoisomer of a β-hydroxy amino acid, adapted from methodologies for similar compounds.[5] This multi-step synthesis utilizes a Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step.
Step 1: Synthesis of α,β-Unsaturated Ester
Start with an appropriate α,β-unsaturated ester precursor.
The choice of ester group (e.g., methyl, ethyl, tert-butyl) can influence reaction yields and subsequent deprotection steps.
Step 2: Sharpless Asymmetric Dihydroxylation
Dissolve the α,β-unsaturated ester in a suitable solvent system (e.g., t-BuOH/H₂O).
Add the Sharpless AD-mix (AD-mix-α or AD-mix-β to obtain the desired enantiomer of the diol).
Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC or LC-MS).
Quench the reaction with sodium sulfite.
Extract the product with an organic solvent and purify by column chromatography to yield the chiral diol.
Step 3: Conversion to Azide
Convert the diol into a cyclic sulfate.
Perform a regioselective ring-opening of the cyclic sulfate with an azide source (e.g., sodium azide) via an Sₙ2 reaction to introduce the nitrogen functionality with inversion of configuration.
Step 4: Reduction and Deprotection
Reduce the azide to an amine using a suitable reducing agent (e.g., hydrogenation with a palladium catalyst).
Hydrolyze the ester group under acidic or basic conditions to yield the final 3-hydroxynorleucine stereoisomer.
Purify the final product by recrystallization or ion-exchange chromatography.
Causality Behind Experimental Choices:
Sharpless Asymmetric Dihydroxylation: This reaction is chosen for its high enantioselectivity and reliability in creating vicinal diols from prochiral alkenes. The choice between AD-mix-α and AD-mix-β directly determines the stereochemistry of the resulting diol.
Cyclic Sulfate Intermediate: The use of a cyclic sulfate allows for a highly regioselective and stereospecific introduction of the azide nucleophile at the C2 position, proceeding with a clean inversion of stereochemistry.
Azide Functionality: The azide group serves as a masked amine. It is stable under various reaction conditions and can be cleanly reduced to the primary amine in a later step.
Visualization of a Synthetic Pathway
Caption: Synthetic pathway for a stereoisomer of 3-hydroxynorleucine.
Separation and Purification of Stereoisomers
When a synthesis is not perfectly stereoselective, or when starting from a mixture of isomers, robust separation techniques are required. The separation of stereoisomers can be challenging due to their similar physical properties.[9]
Separation Techniques
Fractional Crystallization: This classical method involves the derivatization of the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by crystallization.[10]
Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful and widely used methods for the analytical and preparative separation of enantiomers and diastereomers.[3][11][12] Common CSPs include those based on polysaccharides, cyclodextrins, and macrocyclic glycopeptides.[13][14]
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[4] For example, acylases can be used for the asymmetric hydrolysis of N-acetylated amino acids.[4]
Protocol: Chiral HPLC Separation
This protocol outlines a general method for the separation of 3-hydroxynorleucine stereoisomers using chiral HPLC.[13][15][16]
1. Sample Preparation:
Dissolve a small amount of the 3-hydroxynorleucine isomer mixture in the mobile phase.
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer.
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose-2 or Chiralpak IA).[13][17]
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid). The exact ratio will need to be optimized.[13]
Flow Rate: Typically 0.5-1.0 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry.
3. Method:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject the prepared sample.
Run the chromatogram for a sufficient time to allow for the elution of all isomers.
Identify the peaks corresponding to the different stereoisomers based on their retention times (comparison with pure standards if available).
Caption: Workflow for the separation of 3-hydroxynorleucine stereoisomers.
Characterization and Stereochemical Assignment
Once the stereoisomers have been synthesized and isolated, their absolute and relative configurations must be determined. A combination of analytical techniques is typically employed for unambiguous stereochemical assignment.
Analytical Techniques
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (syn or anti) of the C2 and C3 protons.[18] The magnitude of the coupling constant (³JH2,H3) between these protons is diagnostic: a large coupling constant (typically > 7 Hz) indicates an anti relationship, while a smaller coupling constant (< 5 Hz) suggests a syn relationship.[18]
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry.[19]
Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between enantiomers, with one rotating plane-polarized light to the right (+) and the other to the left (-).[4]
Interpreting NMR Data for Stereochemical Assignment
The relative stereochemistry of the two diastereomeric pairs can be assigned by analyzing the coupling constants between the protons at C2 and C3 in the ¹H NMR spectrum.
Stereoisomer Pair
Relative Stereochemistry
Expected ³JH2,H3 Coupling Constant
(2S,3S) and (2R,3R)
syn
~2-4 Hz
(2S,3R) and (2R,3S)
anti
~8-10 Hz
Note: These are typical values and can be influenced by the solvent and the conformation of the molecule.
Visualization of Stereochemical Assignment Logic
Caption: Logic flow for the assignment of stereochemistry.
Biological Activity and Applications
The biological activity of amino acids and their derivatives is often highly dependent on their stereochemistry.[1]
Known Biological Activities
Studies on the four isomers of β-hydroxynorleucine have shown that while the free amino acids themselves may lack significant biological activity in some assays, their N-chloroacetyl derivatives exhibit modest but significant growth-inhibitory effects against Lactobacillus casei.[4] Notably, the N-chloroacetyl derivative of the D-enantiomorph of one diastereomer showed the greatest inhibitory activity.[4] This highlights the importance of both stereochemistry and chemical modification in determining biological function.
Potential Applications
Drug Development: The unique stereochemistry of 3-hydroxynorleucine isomers makes them interesting candidates for incorporation into peptidomimetics and other drug molecules. Their hydroxyl group can participate in hydrogen bonding, potentially improving binding affinity to biological targets.
Chiral Building Blocks: Enantiomerically pure 3-hydroxynorleucine stereoisomers are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals.[3]
Peptide Modification: The incorporation of non-proteinogenic amino acids like 3-hydroxynorleucine into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties.
Summary of Biological Activity
Compound
Biological Activity
Target/Assay
3-Hydroxynorleucine (all isomers)
No significant growth inhibition
Lactobacillus casei
N-chloroacetyl-3-hydroxynorleucine isomers
Modest growth inhibition
Lactobacillus casei
N-chloroacetyl-D-isomer (diastereomer B)
Greatest growth inhibition
Lactobacillus casei
Conclusion and Future Perspectives
The four stereoisomers of 3-hydroxynorleucine represent a fascinating area of study with implications for synthetic chemistry, analytical science, and drug discovery. Significant progress has been made in the development of stereoselective synthetic routes and robust analytical methods for their separation and characterization. The observed biological activity of their N-acylated derivatives underscores the potential of these compounds as leads for further development.
Future research in this area will likely focus on:
Developing more efficient and scalable stereoselective syntheses.
Exploring a wider range of biological activities for all four stereoisomers and their derivatives.
Utilizing these isomers as building blocks in the synthesis of novel peptides and complex molecules.
Investigating their potential roles in metabolic pathways and as biomarkers.
The continued exploration of the chemical and biological properties of 3-hydroxynorleucine stereoisomers holds great promise for advancing our understanding of stereochemistry in biological systems and for the development of new therapeutic agents.
References
Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI.
Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (2006).
Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. (2025).
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
Chiral separations for D-amino acid analysis in biological samples.
Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation.
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
Amino Acid and Peptide Chiral Separ
Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed.
STEREOSELECTIVE SYNTHESIS OF (2S,3R)- and (2S,3S)- 2-AMINO-3-(3,4 - Semantic Scholar. (2021). Semantic Scholar.
Biosynthesis of 3-Hydroxy-3-Methylbutyrate from l -Leucine by Whole-Cell Catalysis.
Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. (2025).
Confirming the stereochemistry by synthesis. (2025). Kimia.
Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Semantic Scholar.
Typical biocatalytic synthesis of hydroxylated L-amino acids by... (2018).
Total Synthesis of (2R)-Hydroxynorneomajucin and Development of Strategies for the Assignment of Absolute Stereochemistry. eScholarship.
Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. (2025).
An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids. (2025).
Synthetic Study of Polyoxypeptin: Stereoselective Synthesis of (2S,3R)-3-Hydroxy-3-Methylproline. (2025).
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. (2010). MDPI.
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
Application of 3D NMR for Structure Determination of Peptide N
Correlations between molecular structure and biological activity in "logical series" of dietary chromone deriv
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). PMC.
Separation of a homologous series of 3‐hydroxy alkanoic acids... (2025).
stereochemistry and biological activity of drugs. SlideShare.
Biological Activity of NHC-Gold-Alkynyl Complexes Derived
Separation of diastereomers - CN1608041A.
Enzymatic synthesis of 3'-hydroxyacetaminophen c
Isolation of enantiomers via diastereomer crystallis
Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial. (2020).
New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. (2025). MDPI.
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.
H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. University of Puget Sound.
NMR Spectroscopy. (2016). YouTube.
shows the 1 H NMR spectra of compound (3). There are three environment... (2025).
A Comprehensive Technical Guide to the Physicochemical Characteristics of (2S,3S)-2-amino-3-hydroxyhexanoic Acid
Foreword: The Significance of a Chiral Building Block (2S,3S)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play cru...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Significance of a Chiral Building Block
(2S,3S)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play crucial roles in metabolic pathways and serve as invaluable chiral building blocks in synthetic chemistry.[1][2] Its structure, featuring a β-hydroxyl group and two adjacent stereocenters (at C2 and C3), makes it a molecule of significant interest for drug development professionals. Specifically, this compound and its analogues are recognized as key intermediates in the synthesis of potent antiviral and antihypertensive drugs.[1][3][4] The precise spatial arrangement of its functional groups—the (2S,3S) stereochemistry—is paramount, as it dictates the molecule's interaction with biological targets and, consequently, its pharmacological activity.[1]
This guide provides an in-depth exploration of the core physicochemical characteristics of (2S,3S)-2-amino-3-hydroxyhexanoic acid. It is designed for researchers, medicinal chemists, and formulation scientists, offering not only a compilation of its properties but also the underlying principles and detailed experimental methodologies required for its robust characterization. Understanding these properties is fundamental to ensuring quality control, designing effective synthetic routes, developing stable formulations, and ultimately, unlocking its therapeutic potential.
Part 1: Core Molecular and Physical Properties
A foundational understanding begins with the molecule's basic identity and physical attributes. These data are critical for everything from calculating reaction stoichiometries to predicting its behavior in various physical states.
Chemical Identity
A clear and unambiguous identification is the cornerstone of all scientific investigation. The key identifiers for this compound are summarized below.
(2S,3S)-2-amino-3-hydroxyhexanoic acid is a β-hydroxy-α-amino acid. Its structure is defined by:
A six-carbon hexanoic acid backbone.
An amine group (-NH₂) at the alpha-position (C2).
A hydroxyl group (-OH) at the beta-position (C3).
Two chiral centers at C2 and C3, with the specific S-configuration at both centers.
This defined stereochemistry is what distinguishes it from its other three stereoisomers—(2R,3R), (2S,3R), and (2R,3S)—each of which can exhibit different biological activities. The ability to selectively synthesize and analytically confirm the (2S,3S) configuration is therefore a critical aspect of its use in pharmaceutical applications.
Summary of Physical Properties
The following table presents key physical properties. It is important to distinguish between experimentally determined values and computationally predicted data, as the latter provides useful estimates but requires experimental validation.
The polar amino and hydroxyl groups contribute to its aqueous solubility.[1]
Part 2: Acidity and Isoelectric Point (pKa & pI)
The acid-base properties of an amino acid govern its charge state in solution, which in turn influences its solubility, reactivity, and interaction with biological systems.
Theoretical Background
As an amino acid, (2S,3S)-2-amino-3-hydroxyhexanoic acid is a zwitterionic compound, containing both an acidic carboxyl group (-COOH) and a basic amino group (-NH₂). It possesses at least two distinct pKa values:
pKa₁: Associated with the deprotonation of the α-carboxyl group (typically in the pH range of 2-3).
pKa₂: Associated with the deprotonation of the protonated α-amino group (-NH₃⁺) (typically in the pH range of 9-10).
The charge of the molecule is pH-dependent:
At low pH (< pKa₁): The molecule is a cation (net positive charge).
At intermediate pH (pKa₁ < pH < pKa₂): The molecule is a zwitterion (net zero charge).
At high pH (> pKa₂): The molecule is an anion (net negative charge).
The isoelectric point (pI) is the pH at which the molecule has no net electrical charge. For a simple amino acid with two ionizable groups, it is calculated as: pI = (pKa₁ + pKa₂) / 2 .
Experimental Determination of pKa and pI by Potentiometric Titration
Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[8][9]
This method works by systematically neutralizing the acidic protons of the amino acid with a strong base (e.g., NaOH) and monitoring the corresponding change in pH. The resulting titration curve reveals "buffering regions"—plateaus where the pH changes slowly upon addition of the base. The midpoint of each buffering region corresponds to a pH where the concentrations of the protonated and deprotonated forms of an ionizable group are equal; by the Henderson-Hasselbalch equation, at this point, pH = pKa.[9] The first midpoint gives pKa₁, and the second gives pKa₂.
Preparation: Accurately prepare a standard solution of the amino acid (e.g., 0.1 M) in deionized water. It may be necessary to first dissolve the amino acid in a known volume of standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.
Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer to maintain a constant temperature (e.g., 25 °C). Calibrate a pH meter with standard buffers (pH 4, 7, 10) and immerse the electrode in the solution.
Titration: Fill a burette with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
Data Recording: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis).
pKa Determination: Identify the two inflection points (steepest parts of the curve). The pH at the halfway point to the first inflection point is pKa₁. The pH at the midpoint between the first and second inflection points is pKa₂.
pI Calculation: Calculate the isoelectric point using the experimentally determined pKa values.
Caption: Workflow for pKa determination via potentiometric titration.
Part 3: Chiroptical Properties
As a chiral molecule, (2S,3S)-2-amino-3-hydroxyhexanoic acid rotates the plane of polarized light, a property known as optical activity.[10]
Theoretical Background
Optical activity is a definitive characteristic of chiral substances. When plane-polarized light passes through a solution of an enantiomerically pure compound, the plane of polarization is rotated.[11] This rotation is measured in degrees and can be clockwise (dextrorotatory, +) or counter-clockwise (levorotatory, -).[12]
Specific Rotation [α] is a standardized measure of this property and is a fundamental physical constant for a chiral compound. It is calculated using the formula:
[α]ᵀλ = α / (l × c)
Where:
α is the observed rotation in degrees.
l is the path length of the sample cell in decimeters (dm).
c is the concentration of the solution in g/mL.
λ is the wavelength of light used (typically the sodium D-line, 589 nm).
T is the temperature in degrees Celsius.
The sign and magnitude of the specific rotation are unique to the compound's structure and are essential for confirming its absolute configuration and enantiomeric purity.
Experimental Determination of Specific Rotation
This property is measured using an instrument called a polarimeter.[11][12]
The choice of experimental conditions is critical for obtaining reproducible and meaningful data. The solvent can influence the conformation of the molecule and its interaction with light, thus affecting the observed rotation. For amino acids, which have pH-dependent charge states, it is common practice to perform the measurement in an acidic solution (e.g., 6 M HCl) to ensure the molecule exists in a single, fully protonated form, thereby eliminating conformational ambiguity related to zwitterion formation.[13][14] Temperature and concentration must be precisely controlled as they directly impact the calculation.
Instrument Calibration: Turn on the polarimeter and allow the light source (e.g., sodium lamp) to warm up. Calibrate the instrument by measuring the rotation of a blank (the pure solvent to be used) and setting this value to zero.
Sample Preparation: Accurately prepare a solution of the amino acid at a known concentration (c) in a suitable solvent (e.g., 6 M HCl). Ensure the sample is fully dissolved and free of bubbles or particulate matter.
Measurement: Carefully fill the polarimeter cell (of known path length, l) with the sample solution, ensuring no air bubbles are trapped in the light path.
Data Acquisition: Place the cell in the polarimeter and record the observed optical rotation (α). Perform multiple readings and average them to ensure precision.
Calculation: Use the formula above to calculate the specific rotation [α]. Report the value including the temperature and wavelength used (e.g., [α]²⁵D).
Caption: Standard workflow for determining specific optical rotation.
Part 4: Solubility Profile
Solubility is a critical parameter for drug development, influencing everything from purification and formulation to bioavailability.
General Solubility Characteristics
Due to its zwitterionic nature and the presence of polar amino and hydroxyl groups, (2S,3S)-2-amino-3-hydroxyhexanoic acid is expected to be:
Freely soluble in water and other polar protic solvents.[1][6]
Insoluble in non-polar organic solvents like hydrocarbons (e.g., hexane, toluene).[6]
This behavior is driven by the strong electrostatic interactions between the polar water molecules and the charged groups of the zwitterion, which overcome the energy of the crystal lattice.[6]
Influence of pH on Aqueous Solubility
The aqueous solubility of amino acids is highly dependent on pH.[15]
Minimum Solubility: Occurs at the isoelectric point (pI), where the molecule has no net charge, and intermolecular electrostatic repulsion is minimized, favoring crystallization.
Increased Solubility: At pH values significantly above or below the pI, the amino acid is converted into its anionic or cationic salt form, respectively. These charged species exhibit much stronger interactions with water, leading to a dramatic increase in solubility.[15]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The equilibrium shake-flask method is a standard technique for determining solubility.
This method ensures that a true equilibrium is reached between the dissolved and undissolved solute. For quantification, while gravimetric analysis is simple, it can be inaccurate for substances with low solubility or those that are difficult to dry.[16] A specific and sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) is preferred as it can accurately measure low concentrations and distinguish the analyte from any potential impurities or degradants.[16]
Preparation: Add an excess amount of the solid amino acid to a series of vials containing the solvent of interest (e.g., water, buffered solutions at various pH values, ethanol).
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant.
Filtration: Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.
Quantification: Accurately dilute the filtered sample and analyze its concentration using a pre-validated HPLC method (as described in Part 5).
Reporting: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Part 5: Chromatographic Analysis for Purity and Enantiomeric Separation
For any compound intended for pharmaceutical use, demonstrating high chemical and enantiomeric purity is non-negotiable. HPLC is the workhorse technology for this purpose.[2][17]
Rationale for Chromatographic Methods
Chemical Purity: HPLC can separate the target compound from synthesis-related impurities, starting materials, and degradation products.
Enantiomeric Purity: The biological activity of chiral drugs often resides in only one enantiomer. Therefore, it is critical to separate and quantify the desired enantiomer from its mirror image. This is achieved using a Chiral Stationary Phase (CSP).
Recommended HPLC Methodology for Enantiomeric Separation
Direct analysis of underivatized amino acids is preferable to methods requiring derivatization, as the latter adds steps and potential sources of error.[18]
Standard reversed-phase columns cannot distinguish between enantiomers. A Chiral Stationary Phase (CSP) is required. For polar, zwitterionic compounds like amino acids, polysaccharide-based CSPs are often ineffective. Macrocyclic glycopeptide-based CSPs (e.g., Astec® CHIROBIOTIC® T) are the industry standard for this application.[18] Their structure includes ionic groups that can interact effectively with the charged centers of the amino acid, enabling stereospecific separation in polar, aqueous-organic mobile phases.[18]
Column: Astec® CHIROBIOTIC® T (or equivalent macrocyclic glycopeptide CSP).
Mobile Phase: A simple, LC-MS compatible mobile phase, typically consisting of an alcohol (e.g., methanol or ethanol) and water with a small amount of an acidic or basic modifier (e.g., ammonium acetate or formic acid) to control ionization and improve peak shape. The optimal ratio must be determined empirically.
Flow Rate: Typically 0.5 - 1.0 mL/min.
Detection: UV detector (at a low wavelength, ~200-210 nm, as the molecule lacks a strong chromophore) or a Mass Spectrometer (MS) for greater sensitivity and specificity.
Sample Preparation: Dissolve the sample in the mobile phase at a low concentration (e.g., 0.1-1.0 mg/mL). Filter through a 0.22 µm syringe filter before injection.
Analysis: Inject a small volume (e.g., 5-10 µL) and record the chromatogram. The two enantiomers, if present, will appear as two distinct peaks.
Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
Caption: Workflow for purity and enantiomeric excess analysis by chiral HPLC.
Conclusion
The physicochemical characteristics of (2S,3S)-2-amino-3-hydroxyhexanoic acid—its molecular structure, acid-base behavior, chiroptical properties, solubility, and chromatographic profile—form a complete analytical identity. A thorough understanding and precise experimental determination of these properties are not merely academic exercises; they are essential prerequisites for its successful application in drug discovery and development. From guiding synthesis and purification to enabling rational formulation design and ensuring the quality and safety of the final active pharmaceutical ingredient, these data provide the authoritative foundation upon which innovative therapeutics are built.
References
(2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843 - PubChem. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
Estimation of optical rotation of chiral molecules with weak measurements. (2016). Optics Letters. Retrieved February 20, 2026, from [Link]
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. Retrieved February 20, 2026, from [Link]
Determination of Pka and Pi Values of Amino Acids Through Titration. (2020). Scribd. Retrieved February 20, 2026, from [Link]
(2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024 - PubChem. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
A general method to predict optical rotations of chiral molecules from their structures. (n.d.). PubMed Central. Retrieved February 20, 2026, from [Link]
Protein pKa calculations - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
6 Chirooptical Methods. (n.d.). Thieme Connect. Retrieved February 20, 2026, from [Link]
HPLC Determination of the Major Non-protein Amino Acids and Common Biogenic Amines in Lathyrus sativus Using a Novel Extraction Method. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks. (2025). GeeksforGeeks. Retrieved February 20, 2026, from [Link]
DETERMINATION OF pKa OF GLYCINE - eGyanKosh. (n.d.). eGyanKosh. Retrieved February 20, 2026, from [Link]
Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). PubMed Central. Retrieved February 20, 2026, from [Link]
Optical rotation - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. (2020). ACS Publications. Retrieved February 20, 2026, from [Link]
Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 20, 2026, from [Link]
Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. (2022). MDPI. Retrieved February 20, 2026, from [Link]
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022). MDPI. Retrieved February 20, 2026, from [Link]
Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. (2014). PubMed Central. Retrieved February 20, 2026, from [Link]
(2S,3S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 10678287 - PubChem. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). PubMed Central. Retrieved February 20, 2026, from [Link]
Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
160801-75-2 | (2R,3S)-3-Amino-2-hydroxyhexanoic acid | Next Peptide. (n.d.). Next Peptide. Retrieved February 20, 2026, from [Link]
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved February 20, 2026, from [Link]
an introduction to amino acids - Chemguide. (2016). Chemguide. Retrieved February 20, 2026, from [Link]
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Publishing. Retrieved February 20, 2026, from [Link]
WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative. (n.d.). Google Patents.
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023). MDPI. Retrieved February 20, 2026, from [Link]
Technical Deep Dive: Natural Product Sources of (2S,3S)-2-Amino-3-hydroxyhexanoic Acid Residues
This technical guide provides an in-depth analysis of natural product sources containing (2S,3S)-2-amino-3-hydroxyhexanoic acid residues (also known as (2S,3S)-3-hydroxynorleucine) and its structural isomer, (2S,3S)-3-hy...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of natural product sources containing (2S,3S)-2-amino-3-hydroxyhexanoic acid residues (also known as (2S,3S)-3-hydroxynorleucine) and its structural isomer, (2S,3S)-3-hydroxyleucine.
Executive Summary
The residue (2S,3S)-2-amino-3-hydroxyhexanoic acid (often referred to as (2S,3S)-3-hydroxynorleucine ) is a non-proteinogenic amino acid found in specialized bioactive peptides. While the linear "norleucine" form is chemically distinct, it is frequently discussed alongside its structural isomer, (2S,3S)-3-hydroxyleucine ((2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid), which is a hallmark of the azinothricin family of cyclic depsipeptides.
These residues are critical for the biological activity of their parent molecules, often imparting resistance to proteolysis and enhancing binding affinity to targets such as the 20S proteasome or bacterial cell wall components . This guide details the primary natural sources, biosynthetic origins, and isolation protocols for these privileged scaffolds.
Chemical Profile & Stereochemistry
The target residue exists in two primary isomeric forms in nature.[1] Distinction between the linear (norleucine) and branched (leucine) carbon skeletons is vital for structural elucidation.
Feature
(2S,3S)-3-Hydroxynorleucine
(2S,3S)-3-Hydroxyleucine
IUPAC Name
(2S,3S)-2-amino-3-hydroxyhexanoic acid
(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Carbon Skeleton
Linear (C6)
Branched (C6, Isobutyl side chain)
Formula
C₆H₁₃NO₃
C₆H₁₃NO₃
Primary Occurrence
Rare; Synthetic intermediate; Analogue in peptides
Abundant in Azinothricin , Dentigerumycin , Citropeptin
Biosynthetic Origin
Norleucine hydroxylation (rare)
Leucine hydroxylation (via Fe(II)/α-KG oxygenase)
Primary Natural Product Sources
The most significant natural products containing these residues belong to the Azinothricin family and related cyclic depsipeptides produced by Actinobacteria.
A. Dentigerumycin[2][3]
Source: Pseudonocardia sp.[2] (Symbiont of Apterostigma fungus-growing ants).[2]
Structure: Cyclic depsipeptide containing (2S,3S)-3-hydroxyleucine , piperazic acid, and a polyketide side chain.
Activity: Selective antifungal (inhibits Escovopsis, a fungal parasite).[2][3]
Significance: The 3-hydroxy residue is essential for the "lariat" cyclization via an ester bond.
B. Azinothricin Family (Azinothricin, Citropeptin, Kettapeptin, Pipalamycin)[3]
Source: Streptomyces spp. (e.g., S. griseofuscus, S. biloxii).
Structure: 19-membered hexadepsipeptides.
Residue Role: The (2S,3S)-3-hydroxyleucine residue serves as the branch point for the depsipeptide ester linkage (hydroxyl group) and the attachment of the acyl side chain (amino group).
Activity: Potent antitumor and antibiotic properties; inhibition of the complement cascade (C5a antagonists).
C. Cystargolides
Source: Kitasatospora cystarginea.
Structure: Proteasome inhibitors with a
-lactone warhead.
Residue Role: The
-lactone moiety is biosynthetically derived from a pathway reminiscent of leucine/norleucine metabolism, involving hydroxylation and cyclization of the precursor acid.
Biosynthetic Pathway
The biosynthesis of (2S,3S)-2-amino-3-hydroxyhexanoic acid residues involves a Non-Ribosomal Peptide Synthetase (NRPS) machinery coupled with a specific tailoring enzyme .
In the Azinothricin and Dentigerumycin pathways, the hydroxylation of the leucine (or norleucine) side chain typically occurs before or during the NRPS assembly line processing.
Precursor Activation: L-Leucine (or L-Norleucine) is recognized by the Adenylation (A) domain.
Hydroxylation: An auxiliary Fe(II)/
-KG dependent dioxygenase hydroxylates the -carbon (C3) of the amino acid. This can occur on the free amino acid or while tethered to the Peptidyl Carrier Protein (PCP).
Incorporation: The resulting (2S,3S)-3-hydroxy amino acid is condensed into the growing peptide chain.
Cyclization: The C3-hydroxyl group often attacks the C-terminal carbonyl to form the cyclic lactone (depsipeptide).
Figure 1: Biosynthetic logic for the installation of the 3-hydroxy-amino acid residue.
Experimental Protocol: Isolation of Dentigerumycin
Objective: Isolate Dentigerumycin from Pseudonocardia sp. to obtain the (2S,3S)-3-hydroxy residue containing scaffold.
Reagents & Equipment
Strain: Pseudonocardia sp. (e.g., strain associated with Apterostigma dentigerum).[2][3][4]
Media: YMG Media (Yeast extract, Malt extract, Glucose).
Equipment: HPLC (C18 column), Rotary Evaporator, Mass Spectrometer.
Step-by-Step Workflow
Fermentation:
Cultivate Pseudonocardia sp. on YMG agar plates for 2–3 weeks at 25°C.
Extract agar chunks with EtOAc/MeOH (2:1) overnight.
Extraction & Partitioning:
Filter the extract and concentrate in vacuo to yield a crude oil.
Partition between water and EtOAc. Retain the organic (EtOAc) layer.
Fractionation (Flash Chromatography):
Apply crude extract to a C18 Sep-Pak cartridge.
Elute with a step gradient: 20%, 40%, 60%, 80%, 100% MeCN in water.
Target Fraction: Dentigerumycin typically elutes in the 60–80% MeCN fractions.
Purification (RP-HPLC):
Column: Phenomenex Luna C18 (250 x 10 mm, 5 μm).
Mobile Phase: Gradient of 50%
100% MeCN in H₂O (+0.1% Formic Acid) over 30 min.
Flow Rate: 2.0 mL/min.
Detection: UV at 210 nm and 254 nm.
Collection: Collect peak at retention time ~18–22 min (varies by gradient).
Structural Validation (NMR/MS):
HR-MS: Confirm mass (
~800–1000 range depending on variant).
NMR: Verify the presence of the 3-hydroxy proton signal (
~4.0–4.5 ppm) and the characteristic doublet for the methyl groups (if Leucine) or triplet (if Norleucine).
Pharmacological Relevance
The (2S,3S)-3-hydroxy functionality is a key pharmacophore:
Proteolytic Stability: The non-proteinogenic nature prevents degradation by standard proteases.
H-Bonding Donor: The C3-hydroxyl group often forms critical hydrogen bonds with the target protein (e.g., the threonine active site of the proteasome).
Cyclization Handle: Enables the formation of the depsipeptide ring, constraining the peptide into a bioactive conformation.
References
Oh, D. C., Poulsen, M., Currie, C. R., & Clardy, J. (2009).[2] Dentigerumycin: a bacterial mediator of an ant-fungus symbiosis.[2] Nature Chemical Biology, 5(6), 391-393.[2] Link
Hale, K. J., Manaviazar, S., & George, J. (2010). Total synthesis of (+)-A83586C, (+)-kettapeptin and (+)-azinothricin: powerful new inhibitors of
-catenin/TCF4- and E2F-mediated gene transcription. Chemical Communications, 46(23), 4021-4023. Link
Gill, K. A., Berrué, F., Arens, J. C., Carr, G., & Kerr, R. G. (2015). Cystargolides, 20S Proteasome Inhibitors Isolated from Kitasatospora cystarginea. Journal of Natural Products, 78(4), 822-826. Link
Uchihata, Y., Ando, N., Ikeda, Y., & Sawa, T. (2002). Isolation of a Novel Cyclic Hexadepsipeptide Pipalamycin from Streptomyces as an Apoptosis-inducing Agent. The Journal of Antibiotics, 55(1), 1-5. Link
Kuttenlochner, W., et al. (2024). Cystargolide and Belactosin Biosynthesis: A Structure–Activity Relationship Study. Journal of Biological Chemistry. Link
difference between (2S,3S) and (2R,3R) 2-amino-3-hydroxyhexanoic acid
The following technical guide details the stereochemical, synthetic, and biological distinctions between the (2S,3S) and (2R,3R) enantiomers of 2-amino-3-hydroxyhexanoic acid (also known as 3-hydroxynorleucine). Content...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stereochemical, synthetic, and biological distinctions between the (2S,3S) and (2R,3R) enantiomers of 2-amino-3-hydroxyhexanoic acid (also known as 3-hydroxynorleucine).
Content Type: Technical Whitepaper | Subject: Stereochemistry & Synthesis
Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary
2-Amino-3-hydroxyhexanoic acid (3-hydroxynorleucine) is a non-proteinogenic amino acid featuring two contiguous chiral centers at C2 (
) and C3 ().[1] The (2S,3S) and (2R,3R) isomers represent an enantiomeric pair with erythro relative stereochemistry. While they share identical scalar physical properties (NMR shifts, melting point) in achiral environments, their behavior in biological systems and polarized light is diametrically opposed.
This guide delineates the critical differences required for high-fidelity drug development, focusing on asymmetric synthesis, chiral resolution, and their divergent roles as peptidomimetic scaffolds.
Part 1: Stereochemical Fundamentals[1]
Structural Definition & Nomenclature
The distinction between these isomers lies in the absolute configuration of the chiral centers.
(2S,3S)-Isomer: Corresponds to the L-amino acid series with erythro relative stereochemistry.[1] In a Fischer projection, the amino group (C2) and the hydroxyl group (C3) reside on the same side of the carbon backbone.
(2R,3R)-Isomer: Corresponds to the D-amino acid series, serving as the perfect mirror image (enantiomer) of the (2S,3S) form.
Note on Threonine Comparison: Standard L-Threonine is (2S,3R) (threo configuration).[1] Therefore, (2S,3S)-3-hydroxynorleucine is structurally homologous to L-allo-threonine , not L-threonine.[1] This distinction is vital when substituting this residue into peptide backbones to alter secondary structure.[1]
Visualization of Stereochemical Relationships
The following diagram illustrates the relationship between the enantiomers and their diastereomers.
Figure 1: Stereochemical relationships. The (2S,3S) and (2R,3R) forms are enantiomers; they possess identical internal energies but opposite optical rotation.
Part 2: Biological & Pharmacological Implications[1][2][3][4]
The biological differentiation between (2S,3S) and (2R,3R) is absolute due to the chiral nature of enzymes and receptors.
Feature
(2S,3S)-Isomer
(2R,3R)-Isomer
Peptide Integration
Mimics L-allo-threonine .[1] Fits into L-peptide helices but induces specific conformational constraints due to the propyl side chain.[1]
Mimics D-amino acids .[1] Introduces "kinks" or reverse turns in natural peptide backbones; often used to stabilize -turns.[1]
Protease Stability
Susceptible to standard proteolysis unless the side chain bulk prevents access to the catalytic triad.
Highly resistant to endogenous proteases (trypsin/chymotrypsin) due to non-recognition of the D-configuration.[1]
Natural Occurrence
Found in complex nucleoside antibiotics (e.g., Muraymycins ) and cyclic depsipeptides (e.g., Papuamides ).
Rare in nature; primarily used as a synthetic probe to test stereospecificity of receptor binding sites.
Receptor Binding
Typically the "eutomer" (active form) for targets evolved to recognize L-amino acids.[1]
Typically the "distomer" (inactive form), though may act as an inhibitor by blocking the active site without triggering transduction.
Key Insight: In the design of protease inhibitors, the (2S,3S) hydroxyl group often acts as a transition-state mimic, coordinating with the catalytic zinc or aspartate of the target enzyme. The (2R,3R) isomer would project the hydroxyl group in the opposite vector, likely abolishing binding affinity.
Part 3: Asymmetric Synthesis Protocols
To obtain high enantiomeric purity, one cannot rely on simple resolution of racemates due to yield losses (max 50%). The Sharpless Asymmetric Dihydroxylation (AD) is the gold-standard method for establishing the (2S,3S) vs (2R,3R) stereochemistry.
Protocol: Synthesis via Sharpless AD
This pathway uses trans-2-hexenoic esters.[1] The choice of ligand (AD-mix-
vs AD-mix-) determines the absolute stereochemistry.[1]
Workflow Diagram
Figure 2: Divergent synthesis using Sharpless chemistry. Note that the azide displacement causes inversion at C2, establishing the final syn-amino alcohol configuration.
Detailed Methodology (Route A: Target 2S,3S)
Dihydroxylation: Treat trans-ethyl 2-hexenoate with AD-mix-
in t-BuOH/H2O (1:1) at 0°C. Methane sulfonamide is added to accelerate hydrolysis.[1]
Mechanism:[1][2][3] The dihydroquinine (DHQ) ligand directs the oxidant to the bottom face, yielding the (2R,3S)-diol.
Activation: Selectively sulfonylate the
-hydroxy group (C2) using 4-nitrobenzenesulfonyl chloride (Nosyl-Cl).[1] The -OH is more acidic and sterically accessible.[1]
Azide Displacement (The Stereochemical Switch): React the
-nosylate with Sodium Azide (NaN3) in DMF.
Critical Step: This proceeds via
, inverting the C2 center from (R) to (S). The C3 center remains (S). Result: (2S,3S)-azido alcohol.[1]
Reduction: Hydrogenation (Pd/C, H2) reduces the azide to the amine. Acid hydrolysis removes the ester.
Part 4: Analytical Discrimination (Quality Control)
Distinguishing (2S,3S) from (2R,3R) requires chiral environments. Standard HPLC will co-elute them.[1]
Method A: Marfey’s Analysis (Derivatization)
This is the most robust method for amino acid analysis in biological matrices.
Column: Chiralpak ZWIX(+) or ZWIX(-) (Cinchona alkaloid-based zwitterionic phases).[1]
Mobile Phase: MeOH/MeCN with 50mM Formic Acid and 25mM Diethylamine.[1]
Mechanism: The ZWIX phase specifically recognizes the
-amino acid zwitterion motif.[1] ZWIX(+) will strongly retain one enantiomer (typically the one matching the selector's cleft) while the other elutes near the void volume.
References
Synthesis of (2S,3S)-3-hydroxyleucine derivatives:
Title: Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine.[1][4]
Source: Beilstein Journal of Organic Chemistry (via NIH).
URL:[Link]
Stereoselective Synthesis via Sharpless AD:
Title: Stereoselective synthesis of (2R,3R) and (2R,3S)-3-hydroxyleucines.[5][6]
Source: ResearchGate (Tetrahedron Letters).
URL:[Link]
Biological Relevance in Peptides:
Title: The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides.[1][7]
Source: PubMed.[1]
URL:[Link]
Application Note: High-Fidelity SPPS of Peptides Containing (2S,3S)-2-Amino-3-Hydroxyhexanoic Acid
This Application Note is designed for advanced peptide chemists and drug discovery scientists. It details the specific protocols for incorporating (2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3S)-3-hydroxyno...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for advanced peptide chemists and drug discovery scientists. It details the specific protocols for incorporating (2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3S)-3-hydroxynorleucine or 3-HyNle ) into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS).
Introduction & Chemical Context
(2S,3S)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic
-hydroxy amino acid. Structurally, it resembles Threonine but possesses an extended aliphatic side chain (propyl group) at the -position.
Chemical Structure: A six-carbon chain with an amine at C2 and a hydroxyl at C3.
Stereochemistry: The (2S,3S) configuration corresponds to the allo diastereomer relative to L-Threonine (which is 2S,3R). Preservation of this specific stereochemical information is the primary synthetic challenge.
Utility: This residue is frequently used in peptidomimetics to introduce amphiphilicity, constrain backbone flexibility via H-bonding, or serve as a transition-state mimic in protease inhibitors.
Key Synthetic Challenges
-Hydroxyl Protection: The secondary hydroxyl group at C3 is nucleophilic. Without protection, it will react with activated amino acids during subsequent cycles, leading to branched peptides (O-acylation).
Epimerization (Racemization):
-hydroxy amino acids are prone to epimerization at the -carbon (C2) during activation. The electron-withdrawing oxygen at C3 increases the acidity of the C2 proton, facilitating oxazolone formation and subsequent loss of chirality.
Steric Hindrance: The bulky propyl group at the
-position, combined with the protecting group, creates significant steric bulk, slowing down coupling rates.
Pre-Synthesis Considerations
Building Block Selection
The success of the synthesis hinges on the quality of the starting material. You must use the side-chain protected derivative.
Why OtBu? The tert-butyl (tBu) ether is the standard semi-permanent protecting group in Fmoc chemistry. It is stable to piperidine (Fmoc removal) but cleaves cleanly with Trifluoroacetic Acid (TFA).
Alternative: If the OtBu derivative is unavailable, the Trityl (Trt) protected analog is a viable alternative, though it is more sterically demanding. Avoid unprotected side chains.
Resin Selection
Due to the steric bulk of the incoming residue, low-loading resins are preferred to minimize site-site interaction (pseudo-dilution).
Recommended:2-Chlorotrityl Chloride (2-CTC) Resin or Wang Resin (low load: 0.3–0.5 mmol/g).
For C-terminal placement: If 3-HyNle is the C-terminal residue, loading onto 2-CTC resin is mandatory to prevent racemization during the loading step.
Detailed Experimental Protocols
Protocol A: Coupling of Fmoc-(2S,3S)-3-HyNle(OtBu)-OH
Objective: Efficient coupling while suppressing C2-epimerization.
Reagents:
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Solvent: DMF (N,N-Dimethylformamide), anhydrous.
Base:None (Base-free coupling is critical to prevent epimerization).
Procedure:
Preparation: Dissolve Fmoc-(2S,3S)-3-HyNle(OtBu)-OH (3.0 equivalents relative to resin) and Oxyma Pure (3.0 eq) in minimum DMF.
Activation: Add DIC (3.0 eq) to the amino acid solution. Allow to pre-activate for 2 minutes (do not exceed 5 minutes to avoid extensive racemization).
Coupling: Add the pre-activated mixture to the resin-bound peptide (previously Fmoc-deprotected and washed).
Incubation: Agitate at room temperature for 2 to 4 hours .
Note: Do not use microwave heating for this specific coupling step, as thermal energy significantly increases the rate of epimerization for
-hydroxy residues.
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, perform a second coupling (double couple) using fresh reagents for 1 hour.
Protocol B: Chain Elongation (Subsequent Residue)
Objective: Coupling the next amino acid onto the sterically hindered N-terminus of 3-HyNle.
The N-terminus of the resin-bound 3-HyNle is sterically crowded due to the bulky
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and TMP (2,4,6-Trimethylpyridine / Collidine).
Why Collidine? It is a weaker base than DIPEA, reducing the risk of base-catalyzed side reactions while sufficiently activating the HATU.
Procedure:
Deprotection: Remove Fmoc from 3-HyNle using 20% Piperidine/DMF (2 x 10 min).[1] Wash thoroughly with DMF (5x) and DCM (3x).
Activation: Dissolve the next Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in DMF. Add Collidine (8.0 eq).
Coupling: Immediately add to the resin.
Incubation: Agitate for 1 hour at room temperature.
Capping (Crucial): After coupling, cap unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) to prevent deletion sequences.
Visualizations & Mechanisms
Mechanism of Racemization (Epimerization)
The following diagram illustrates why base-free coupling (Protocol A) is required. The presence of base promotes the formation of the Oxazolone intermediate, which leads to the loss of chirality at the Alpha-carbon.
Figure 1: Mechanism of base-catalyzed epimerization via the oxazolone intermediate. Protocol A minimizes this pathway by excluding base.
SPPS Workflow for (2S,3S)-3-HyNle
Figure 2: Optimized workflow for incorporating the hindered, sensitive (2S,3S)-3-HyNle residue.
Quality Control & Analysis
Diastereomer Detection
Because the (2S,3S) and (2R,3S) forms are diastereomers, they have different physical properties and can be separated by HPLC.
Method: RP-HPLC using a C18 column (e.g., Phenomenex Jupiter or Waters XBridge).
Gradient: Shallow gradient (e.g., 0.5% B per minute) around the elution time of the peptide.
Standard: If possible, synthesize a small standard of the "wrong" diastereomer (using the L-Threonine analog or intentional epimerization) to identify its retention time. Typically, the D-allo (epimerized) form elutes slightly earlier than the L-allo form.
Cleavage Cocktail
To remove the OtBu group and cleave from the resin:
Perform double coupling. Switch to HATU/HOAt/Collidine for the second coupling only.
Racemization Detected
High base concentration or prolonged pre-activation.[2]
Ensure Protocol A is strictly base-free. Reduce pre-activation time to <2 mins.
Deletion Sequences
Incomplete acylation of the 3-HyNle N-terminus.
Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to improve solvation during the next coupling.
O-Acylation
Loss of OtBu group or use of unprotected AA.
Verify building block identity. Ensure TFA is not present in coupling lines (if automated).
References
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development. Link
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
Coin, I., et al. (2007).[3] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link[3]
Application Note: (2S,3S)-2-Amino-3-hydroxyhexanoic Acid as a Chiral Building Block
Executive Summary (2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as L-allo-3-hydroxynorleucine ) is a non-proteinogenic amino acid characterized by a vicinal amino-alcohol motif and a propyl side chain. Unlike the ca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as L-allo-3-hydroxynorleucine ) is a non-proteinogenic amino acid characterized by a vicinal amino-alcohol motif and a propyl side chain. Unlike the canonical amino acid L-threonine, this building block possesses the (2S,3S) erythro stereochemistry, offering unique conformational constraints and hydrogen-bonding capabilities in peptide backbones.
This guide details the integration of this moiety into peptidomimetics and drug candidates.[1] It specifically addresses the challenges of
-hydroxyl steric hindrance , O-acylation side reactions during Solid Phase Peptide Synthesis (SPPS), and its utility as a transition-state mimic in protease inhibitor design.
Technical Profile & Building Block Specifications
Property
Specification
IUPAC Name
(2S,3S)-2-amino-3-hydroxyhexanoic acid
Common Name
L-allo-3-hydroxynorleucine
CAS Number
10148-68-2 (Free acid)
Molecular Formula
C₆H₁₃NO₃
Molecular Weight
147.17 g/mol
Stereochemistry
(2S, 3S) - Erythro configuration
Side Chain
-Propyl group (extends hydrophobicity beyond Threonine)
Solubility
Water (High), Methanol (Moderate), DMF (Low - requires protection)
pKa (approx)
-COOH: 2.1, -NH₃⁺: 9.5
Sourcing & Synthesis Strategy
While enzymatic resolution using L-threonine aldolases is possible, chemical synthesis via Glycine Schiff Base Aldolization remains the gold standard for accessing the specific (2S,3S) syn-aldol product with high diastereoselectivity.
Synthesis Workflow (Graphviz Visualization)
Caption: Workflow for the stereoselective synthesis of Fmoc-(2S,3S)-3-hydroxynorleucine via asymmetric aldol addition.
-hydroxyl group is a nucleophile. During the activation of the subsequent amino acid, the hydroxyl group of the resin-bound (2S,3S)-residue can attack the activated ester, leading to depsipeptide formation (ester branching) rather than the desired linear peptide.
Protocol A: Incorporation of Fmoc-(2S,3S)-2-amino-3-hydroxyhexanoic acid
Scope: Coupling the chiral building block onto the resin.
Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.
Activation:
Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).
Rationale: This combination minimizes racemization compared to HATU/DIEA, which is critical for maintaining the (2S,3S) stereocenter.
Stoichiometry: 3 eq AA : 3 eq DIC : 3 eq Oxyma.
Pre-activation: 2 minutes in DMF.
Coupling: Add to resin. Shake for 60-90 minutes at Room Temperature.
Monitoring: Kaiser Test (primary amine) should be negative.
Protocol B: Chain Elongation (The Critical Step)
Scope: Coupling the next amino acid onto the N-terminus of the (2S,3S)-residue.
Problem: The steric bulk of the propyl side chain and the H-bonding of the
-OH make the N-terminus less nucleophilic.
Solution:
Protection Strategy (Recommended): Use the Fmoc-AA(tBu)-OH derivative if commercially available. The t-Butyl ether prevents O-acylation.
Unprotected Strategy (If using free OH):
Avoid Base: Do NOT use DIPEA or NMM during the coupling of the next amino acid. Bases increase the nucleophilicity of the hydroxyl group, promoting ester formation.
Reagent Choice: Use DIC/HOAt or DIC/Oxyma .
Capping: Perform an acetylation step (Ac₂O/Pyridine) after the coupling to cap any O-acylated byproducts (though this terminates the chain, it simplifies purification).
Alternative: Use a "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt H-bond aggregates that reduce reactivity.
Application 2: Drug Design & Peptidomimetics
(2S,3S)-2-amino-3-hydroxyhexanoic acid is a privileged scaffold for Transition State Mimicry in protease inhibitors.
Mechanism of Action
In aspartyl proteases (e.g., HIV protease, Renin) or metalloproteases, the hydrolysis of a peptide bond proceeds via a tetrahedral intermediate. The vicinal amino-alcohol motif of this building block mimics this tetrahedral transition state but cannot be cleaved, thereby locking the enzyme in an inactive complex.
Biological Pathway Visualization (Graphviz)
Caption: Mechanism of protease inhibition where (2S,3S)-3-hydroxynorleucine acts as a non-cleavable transition state isostere.
References
Synthesis via Glycine Schiff Bases:
Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction.[2] Chemical Society Reviews, 39(5), 1600-1632.
Enzymatic Synthesis (Aldolases)
-hydroxy--amino acids. Current Organic Chemistry, 9(8).
Application in Natural Products (Papuamides):
Ford, P. W., et al. (1999). Papuamides A-D, HIV-Inhibitory Cyclic Depsipeptides from the Sponges Theonella mirabilis and Theonella swinhoei. Journal of the American Chemical Society, 121(25), 5899–5909.
SPPS of
-Hydroxy Amino Acids:
Coin, I., et al. (2007). Depsipeptides as conformational switches in polypeptide synthesis. Nature Protocols, 2, 3247–3256.
Application Notes and Protocols for the Functionalization of the β-Hydroxy Group in (2S,3S)-2-Amino-3-hydroxyhexanoic Acid
Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the β-hydroxy group of (2S,3S)-2-amino-3-hydroxyhexanoic acid. This non-canonical amino acid p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the β-hydroxy group of (2S,3S)-2-amino-3-hydroxyhexanoic acid. This non-canonical amino acid presents a unique scaffold for the introduction of diverse chemical moieties, making it a valuable building block in drug discovery and peptide chemistry. This document outlines strategic protecting group manipulations, followed by protocols for O-acylation, O-alkylation, and stereochemical inversion via the Mitsunobu reaction. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and discusses methods for the characterization of the resulting derivatives. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Synthetic Potential of (2S,3S)-2-Amino-3-hydroxyhexanoic Acid
(2S,3S)-2-Amino-3-hydroxyhexanoic acid is a chiral, non-proteinogenic amino acid characterized by a β-hydroxy group with a defined stereochemistry. This functionality offers a prime site for chemical modification, allowing for the synthesis of novel amino acid derivatives with tailored properties. The strategic modification of this hydroxyl group can influence the biological activity, conformational constraints, and pharmacokinetic properties of peptides and small molecules incorporating this scaffold.
The primary challenge in the selective functionalization of the β-hydroxy group lies in the presence of two other reactive functionalities: the α-amino group and the α-carboxylic acid. Therefore, a robust protecting group strategy is paramount to ensure chemoselectivity and prevent unwanted side reactions. This guide will focus on a widely applicable strategy employing the tert-butyloxycarbonyl (Boc) group for the amine and a benzyl (Bn) ester for the carboxylic acid.
The Strategic Imperative: Orthogonal Protection
To achieve selective modification of the β-hydroxy group, the α-amino and α-carboxylic acid groups must be masked with protecting groups that are stable to the conditions of the desired functionalization reaction and can be removed orthogonally, or in a final global deprotection step. The Boc/Bn strategy is well-suited for this purpose as the Boc group is acid-labile, while the benzyl ester can be removed by hydrogenolysis.[1][2]
Protection of (2S,3S)-2-Amino-3-hydroxyhexanoic Acid
The initial step involves the protection of the commercially available amino acid. This is a two-step process: N-Boc protection followed by benzyl esterification.
Protocol 2.1.1: N-Boc Protection
Objective: To protect the α-amino group with a tert-butyloxycarbonyl (Boc) group.
Materials:
(2S,3S)-2-amino-3-hydroxyhexanoic acid
Di-tert-butyl dicarbonate (Boc₂O)
Dioxane
1 M Sodium hydroxide (NaOH) solution
Ethyl acetate
1 M Hydrochloric acid (HCl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve (2S,3S)-2-amino-3-hydroxyhexanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH.
Cool the solution to 0 °C in an ice bath.
Add Boc₂O (1.1 eq) to the solution while stirring.
Allow the reaction to warm to room temperature and stir overnight.
Remove the dioxane under reduced pressure.
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-(2S,3S)-2-amino-3-hydroxyhexanoic acid.
Protocol 2.1.2: Benzyl Esterification
Objective: To protect the α-carboxylic acid as a benzyl ester.
Materials:
N-Boc-(2S,3S)-2-amino-3-hydroxyhexanoic acid
Benzyl bromide (BnBr)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve N-Boc-(2S,3S)-2-amino-3-hydroxyhexanoic acid (1.0 eq) in DMF.
Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq) to the solution.
Add benzyl bromide (1.2 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Benzyl N-Boc-(2S,3S)-2-amino-3-hydroxyhexanoate.
Functionalization of the β-Hydroxy Group
With the fully protected amino acid in hand, the β-hydroxy group is now available for a range of chemical transformations.
O-Acylation: Introduction of Ester Functionality
O-acylation of the β-hydroxy group can be achieved under acidic conditions to avoid N-acylation.[3] This method allows for the introduction of a variety of acyl groups.
To a solution of Benzyl N-Boc-(2S,3S)-2-amino-3-hydroxyhexanoate (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C.
Stir the mixture at 0 °C for 30 minutes.
Add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Stereochemical Inversion: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[2][4][5] In this case, it will convert the (3S)-hydroxyl group to a (3R)-configuration with the concomitant introduction of a nucleophile.
Protocol 3.3.1: Mitsunobu Reaction with Benzoic Acid
Objective: To invert the stereocenter at C-3 and introduce a benzoate ester.
Materials:
Benzyl N-Boc-(2S,3S)-2-amino-3-hydroxyhexanoate
Triphenylphosphine (PPh₃) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
Dissolve Benzyl N-Boc-(2S,3S)-2-amino-3-hydroxyhexanoate (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Purify the crude product by flash column chromatography to separate the desired product from triphenylphosphine oxide.
Activation of the β-Hydroxy Group for Nucleophilic Substitution
An alternative to direct functionalization is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate. This activates the C-3 position for subsequent Sₙ2 attack by a wide range of nucleophiles, leading to inversion of stereochemistry.[6]
Protocol 4.1.1: Tosylation of the β-Hydroxy Group
Objective: To convert the hydroxyl group to a tosylate.
Dissolve Benzyl N-Boc-(2S,3S)-2-amino-3-hydroxyhexanoate (1.0 eq) in pyridine or DCM with triethylamine.
Cool the solution to 0 °C.
Add TsCl (1.2 eq) portion-wise.
Stir the reaction at 0 °C for 4-6 hours, then at room temperature overnight, monitoring by TLC.
Quench the reaction with water.
If in DCM, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. If in pyridine, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water, then wash the organic layer as described.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Purify by flash column chromatography.
Deprotection Strategies
The final step is the removal of the protecting groups to yield the functionalized amino acid. The order of deprotection can be varied depending on the desired final product.
Protocol 5.1.1: Boc Deprotection
Objective: To selectively remove the N-Boc group.
Materials:
N-Boc protected amino acid derivative
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Procedure:
Dissolve the N-Boc protected compound in a 1:1 mixture of DCM and TFA.
Stir at room temperature for 1-2 hours, monitoring by TLC.
Concentrate the reaction mixture under reduced pressure.
Co-evaporate with DCM or toluene to remove residual TFA. The product is typically obtained as a TFA salt.
Objective: To selectively remove the benzyl ester.
Materials:
Benzyl ester protected amino acid derivative
Palladium on carbon (Pd/C, 10 wt%)
Methanol (MeOH) or Ethyl acetate (EtOAc)
Hydrogen (H₂) gas
Procedure:
Dissolve the benzyl ester in MeOH or EtOAc.
Add Pd/C (10 mol%).
Stir the mixture under an atmosphere of H₂ (balloon or Parr shaker) at room temperature for 4-12 hours, monitoring by TLC.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[7]
Protocol 5.1.3: Global Deprotection
Objective: To remove both Boc and benzyl protecting groups.
Procedure:
First, perform the benzyl ester deprotection via hydrogenolysis as described in Protocol 5.1.2.
After filtration, the crude product can be directly subjected to Boc deprotection as described in Protocol 5.1.1, or the Boc group can be removed first, followed by hydrogenolysis. The order will depend on the stability of the functional group introduced.
Analytical Characterization
The structural elucidation and purity assessment of the synthesized derivatives are crucial. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy: NMR is used to confirm the structure of the protected, functionalized, and deprotected amino acids. Key diagnostic signals include the disappearance of the hydroxyl proton and a downfield shift of the β-proton upon functionalization. The appearance of new signals corresponding to the introduced acyl or alkyl group should also be observed.[8][9][10]
Mass Spectrometry: ESI-MS or other soft ionization techniques are used to determine the molecular weight of the synthesized compounds, confirming the successful incorporation of the desired functional group.[][12][13][14][15]
Table 1: Summary of Expected Analytical Data
Modification
Expected ¹H NMR Change
Expected Mass Change (from protected starting material)
O-Acetylation
Disappearance of β-OH proton, downfield shift of β-CH, appearance of acetyl CH₃ singlet (~2 ppm)
+42 Da
O-Benzylation
Disappearance of β-OH proton, downfield shift of β-CH, appearance of benzylic CH₂ signals and aromatic protons
+90 Da
Mitsunobu (Benzoate)
Disappearance of β-OH proton, significant downfield shift of β-CH, appearance of benzoate aromatic protons
+104 Da
Visualization of Workflows
Caption: Protection strategy for (2S,3S)-2-amino-3-hydroxyhexanoic acid.
Caption: Functionalization pathways for the β-hydroxy group.
Caption: Deprotection strategies for the functionalized amino acid.
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the selective functionalization of the β-hydroxy group in (2S,3S)-2-amino-3-hydroxyhexanoic acid. By employing a suitable protecting group strategy, a wide array of chemical modifications can be achieved at the C-3 position, including O-acylation, O-alkylation, and stereochemical inversion. These transformations open up avenues for the synthesis of novel amino acid building blocks for incorporation into peptides and other bioactive molecules, thereby facilitating the exploration of new chemical space in drug discovery and development. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates and nucleophiles.
Novel chemoselective tosylation of the alcoholic hydroxyl group of syn-alpha,beta-disubstituted beta-hydroxy carboxylic acids. PubMed. [Link]
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
Tosylates And Mesylates. Master Organic Chemistry. [Link]
Ester synthesis by O-alkylation. Organic Chemistry Portal. [Link]
Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein Journals. [Link]
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. NIH. [Link]
Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. PMC. [Link]
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC. [Link]
Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. Wiley Online Library. [Link]
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]
Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI. [Link]
Technical Support Center: Solubility Enhancement of (2S,3S)-2-amino-3-hydroxyhexanoic acid
Welcome to the technical support center dedicated to addressing the challenges associated with the solubility of (2S,3S)-2-amino-3-hydroxyhexanoic acid in organic solvents. This guide is designed for researchers, chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the challenges associated with the solubility of (2S,3S)-2-amino-3-hydroxyhexanoic acid in organic solvents. This guide is designed for researchers, chemists, and formulation scientists who encounter difficulties in dissolving this polar, non-proteinogenic amino acid for use in synthesis, analysis, or formulation development. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these common experimental hurdles.
Introduction: The Solubility Challenge
(2S,3S)-2-amino-3-hydroxyhexanoic acid (CAS: 10148-68-2) is a chiral amino acid featuring a six-carbon backbone with both an amino (-NH2) and a hydroxyl (-OH) group.[1] These functional groups impart a high degree of polarity to the molecule. Like other amino acids, it exists predominantly as a zwitterion at its isoelectric point, possessing both a positive (ammonium) and a negative (carboxylate) charge.[2] This zwitterionic state is highly stabilized by polar protic solvents like water but is energetically unfavorable in most organic solvents, leading to poor solubility.
This guide will walk you through systematic approaches to rationally enhance its solubility in non-aqueous media.
Table 1: Physicochemical Properties of (2S,3S)-2-amino-3-hydroxyhexanoic acid
Q1: Why won't (2S,3S)-2-amino-3-hydroxyhexanoic acid dissolve in common organic solvents like dichloromethane (DCM) or ethyl acetate?
A1: The primary reason is a polarity mismatch. This amino acid is highly polar and exists as a zwitterion, a salt-like structure. Organic solvents like DCM and ethyl acetate are non-polar or moderately polar and cannot effectively solvate the charged amino and carboxylate groups. The strong intermolecular forces (ionic interactions and hydrogen bonding) within the amino acid crystal lattice are much stronger than the potential interactions with these solvents.[2]
Q2: I see some solubility in DMSO, but it crashes out when I add my reaction co-solvent. What's happening?
A2: This is a common issue of anti-solvent precipitation. Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent that can dissolve many polar compounds.[6] However, when you introduce a less polar co-solvent, you lower the overall polarity of the solvent system. The solubility limit of the amino acid in this new mixture is exceeded, causing it to precipitate out of the solution. The solution is to either reduce the final concentration or use a co-solvent system that is more compatible.
Q3: Can I just heat the mixture to get it to dissolve?
A3: While heating can increase the solubility of many compounds, it should be done with caution for (2S,3S)-2-amino-3-hydroxyhexanoic acid. The compound decomposes at its melting point (~232-235 °C), and prolonged heating even at lower temperatures in certain solvents could lead to degradation.[4] It is better to find a suitable solvent system at ambient temperature first. If heating is necessary, perform small-scale stability tests and analyze the sample for degradation (e.g., by HPLC or LC-MS).
Q4: How do I accurately determine the solubility of my compound?
A4: The "gold standard" is the shake-flask method to determine thermodynamic solubility.[7][8] This involves adding an excess of the solid compound to the solvent of interest, agitating the mixture until equilibrium is reached (typically 24-48 hours), separating the undissolved solid (by centrifugation and/or filtration), and then quantifying the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.[9]
Troubleshooting Guides & Experimental Protocols
This section provides a structured approach to solving specific solubility problems.
Guide 1: The Compound Shows No Appreciable Solubility (<0.1 mg/mL) in Any Single Organic Solvent
Problem: Initial screening with common solvents (Methanol, Ethanol, Acetonitrile, Acetone, THF) fails.
Root Cause Analysis: The zwitterionic form of the amino acid is dominant and highly insoluble in solvents with low to moderate polarity. The strategy must be to disrupt this zwitterionic state or fundamentally alter the solvent environment.
The solubility of amino acids is highly pH-dependent.[10][11] By adding a strong acid or base, you can convert the zwitterion into a more soluble cationic or anionic salt, respectively. This is particularly effective in polar protic solvents or hydroalcoholic mixtures.[12]
Caption: Effect of pH on the ionization state of an amino acid.
Protocol 1: pH-Dependent Solubility Screening
Preparation: Prepare stock solutions of 1M HCl in methanol and 1M NaOH in methanol.
Sample Setup: In separate vials, add an excess amount (e.g., 5-10 mg) of (2S,3S)-2-amino-3-hydroxyhexanoic acid to 1 mL of your target organic solvent (e.g., methanol or an ethanol/water mixture).
Acidification: To one set of vials, add the methanolic HCl solution dropwise (e.g., 10 µL increments), vortexing between additions. Observe for dissolution.
Basification: To another set of vials, add the methanolic NaOH solution dropwise, observing for dissolution.
Equilibration & Analysis: Once dissolution is observed, or after a set amount of acid/base has been added, cap the vials and shake at room temperature for 24 hours to ensure equilibrium.
Quantification: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.[6] Carefully take an aliquot of the supernatant, dilute it appropriately, and analyze by HPLC to determine the concentration.
A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly soluble compound by reducing the overall polarity of the primary solvent.[13][14] For this amino acid, using a small amount of water in an organic solvent like ethanol or acetonitrile can provide the necessary polarity to solvate the charged groups.
Table 2: Properties of Common Organic Solvents
Solvent
Polarity Index
Dielectric Constant (20°C)
H-Bond Donor/Acceptor
Water
10.2
80.1
Both
DMSO
7.2
46.7
Acceptor
Acetonitrile
5.8
37.5
Acceptor
Methanol
5.1
32.7
Both
Ethanol
4.3
24.5
Both
Acetone
4.3
20.7
Acceptor
THF
4.0
7.5
Acceptor
Dichloromethane
3.1
9.1
Neither
Data compiled from various sources for relative comparison.
Caption: Workflow for optimizing a binary co-solvent system.
Guide 2: Advanced Strategies for Highly Insoluble Cases
If the above methods provide insufficient solubility for your application (e.g., for high-concentration dosing solutions), more advanced chemical modification or formulation strategies may be required.
Forming a salt with a suitable acidic or basic counter-ion is a powerful and widely used technique to dramatically increase the solubility of ionizable drugs.[15][16] For (2S,3S)-2-amino-3-hydroxyhexanoic acid, forming a salt with an acidic counter-ion (e.g., hydrochloride, mesylate, tosylate) will create a cationic species that may have much higher solubility in certain organic solvents than the parent zwitterion.
Protocol 2: Screening for Salt Formation
Stoichiometry: Dissolve one molar equivalent of (2S,3S)-2-amino-3-hydroxyhexanoic acid in a minimal amount of a suitable solvent where it has some solubility (e.g., a methanol/water mixture).
Counter-ion Addition: In a separate vial, dissolve one molar equivalent of the chosen acid (e.g., methanesulfonic acid) in the same solvent.
Mixing: Slowly add the acid solution to the amino acid solution while stirring.
Isolation: Observe for precipitate formation. If no precipitate forms, slowly remove the solvent under reduced pressure (e.g., rotary evaporator).
Characterization: The resulting solid should be characterized to confirm salt formation (e.g., by DSC for a new melting point, FTIR for changes in carboxylate/amine peaks).
Solubility Testing: Test the solubility of the newly formed salt in your target organic solvents using the shake-flask method described previously.
A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted back to the active parent drug in the body.[17] This approach can be used to temporarily mask the polar functional groups responsible for poor solubility in organic solvents.
Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester). This neutralizes the negative charge and increases lipophilicity, which generally improves solubility in organic solvents.[][19]
Amine Protection: The amino group can be protected with a suitable group (e.g., Boc or Cbz). This removes the positive charge, again increasing organic solvent solubility.
This strategy requires significant synthetic chemistry expertise to implement and is typically employed during drug development to improve pharmacokinetic properties like oral absorption.[20]
Table 3: Summary of Solubility Enhancement Strategies
Strategy
Mechanism of Action
Pros
Cons
pH Adjustment
Converts zwitterion to a charged cation or anion.
Simple, rapid screening.
May not be suitable for pH-sensitive applications; may require buffering.
Co-solvents
Modifies the bulk polarity of the solvent system.
Highly tunable; widely applicable.
Can be complex to optimize; risk of anti-solvent precipitation.
Salt Formation
Creates a new chemical entity with different crystal lattice energy and solvation properties.
Can lead to dramatic (orders of magnitude) increases in solubility.
Requires stoichiometric reaction; the new salt must be isolated and characterized.
Can fundamentally solve solubility and permeability issues.
Requires chemical synthesis; regulatory considerations for new chemical entities.
References
Jarkko, R., & Jukka, P. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. [Link]
Gomes, P., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]
Rautio, J., et al. (2018). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. PubMed. [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Jumaa, M., & Karaman, R. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]
Lim, Y. H., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]
PubChem. (n.d.). (2S,3R)-3-Amino-2-hydroxyhexanoic acid. Retrieved from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. PMC. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
Salazar, A., et al. (2016). pH dependence of amino acid solubility. ResearchGate. [Link]
Malkawi, A., & Al-Ghananeem, A. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. [Link]
Separeco. (n.d.). Co-solvent pump. Retrieved from [Link]
Online Chemistry Learning. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]
PubChem. (n.d.). (2S,3S)-3-Amino-2-hydroxyhexanoic acid. Retrieved from [Link]
Ferreira, A. R., et al. (2017). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. SciSpace. [Link]
Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]
Technical Support Center: Minimizing Lactonization Side Reactions of 3-Hydroxy Amino Acids
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with lactonization side reactions when incorpo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with lactonization side reactions when incorporating 3-hydroxy amino acids like Threonine (Thr) and Serine (Ser) into peptide sequences. Here, we provide in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to ensure the integrity and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is lactonization of a 3-hydroxy amino acid in peptide synthesis?
Lactonization is an intramolecular side reaction where the hydroxyl (-OH) group on the side chain of a 3-hydroxy amino acid (like Threonine or Serine) attacks the activated carboxyl group at its own C-terminus. This cyclization reaction forms a stable lactone (a cyclic ester), which terminates the elongation of the peptide chain. This process is a competitive reaction to the desired intermolecular peptide bond formation with the next amino acid in the sequence.[1]
Q2: How can I detect if lactonization is occurring in my synthesis?
The primary indicators of lactonization are a lower-than-expected yield of your target peptide and the appearance of a significant, often more hydrophobic (earlier eluting in typical gradients), byproduct peak in your Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.[2] Confirmation can be achieved using mass spectrometry (MS), where the lactone byproduct will have a molecular weight corresponding to the truncated peptide minus a water molecule (a mass loss of 18.02 Da) from the cyclization.
Q3: Why does this side reaction seem more prevalent with Threonine than Serine?
While both amino acids are susceptible, lactonization can be more common with Threonine. The reaction involves the formation of a strained four-membered β-lactone ring, a process that is generally kinetically disfavored.[3] However, the specific stereochemistry and the presence of the β-methyl group in Threonine can influence the conformation of the activated intermediate, potentially favoring the intramolecular attack under certain conditions.
Q4: Can I reverse the lactone byproduct back to the desired linear peptide?
No, for all practical purposes, the formation of the lactone is an irreversible chain-termination event under standard synthesis conditions. The resulting cyclic ester is stable, and the intended peptide bond was never formed. Therefore, the strategy must focus entirely on the prevention of its formation.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental problems with a focus on identifying the root cause and implementing effective solutions.
Problem: My synthesis yield is low after a Threonine or Serine residue, and HPLC/MS analysis confirms a major byproduct consistent with lactonization.
This is the most common manifestation of the lactonization side reaction. The root cause is that the rate of the intramolecular cyclization is competing effectively with the desired intermolecular peptide bond formation. The solution lies in tipping this kinetic balance decisively in favor of the desired reaction.
The most robust and widely accepted strategy to prevent lactonization is to physically block the nucleophilic side-chain hydroxyl group with a protecting group.
Causality: A protecting group, such as the tert-butyl (tBu) group, sterically hinders the hydroxyl group, making it incapable of attacking the activated C-terminus.[4][5] This leaves only the desired nucleophile—the N-terminal amine of the incoming amino acid—to react.
Recommended Action: For Fmoc-based solid-phase peptide synthesis (SPPS), always use Fmoc-Thr(tBu)-OH or Fmoc-Ser(tBu)-OH instead of their unprotected counterparts. The tBu group is stable throughout the synthesis cycles and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step.[6]
Solution 2: Optimize Your Coupling Reagent
The choice of coupling reagent, which activates the C-terminal carboxyl group, is critical. Highly reactive ("hotter") reagents can over-activate the carboxyl group, increasing the likelihood of side reactions, including lactonization.[7][8]
Causality: The lifetime and reactivity of the activated intermediate play a key role. Reagents that form highly reactive intermediates increase the chances of reaction with any available nucleophile, including the nearby side-chain hydroxyl group.
Recommended Action: If you must use an unprotected 3-hydroxy amino acid or are still observing issues, switch to a milder activation method. While uronium/aminium reagents like HBTU and HATU are highly efficient, they are also highly reactive.[8][9] A carbodiimide-based activation is often a better choice.
Use DIC/HOBt: Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) provides a more controlled activation, which can significantly suppress lactonization compared to more potent reagents.[10][11]
Solution 3: Control Reaction Conditions
Temperature and base concentration can influence the rates of side reactions.
Causality: Elevated temperatures increase the reaction rates of both the desired coupling and undesired side reactions.[12] However, the activation energy for the strained lactone formation may be overcome more easily at higher temperatures, tipping the balance away from the desired product.
Recommended Action:
Avoid Heat: Do not heat the coupling step for a 3-hydroxy amino acid unless absolutely necessary and all other options have been exhausted. Perform the coupling at room temperature.[13]
Base Stoichiometry: While a tertiary base (like DIEA) is required for in-situ neutralization, excessive base can promote side reactions. Use the standard, recommended equivalents and ensure your reagents are anhydrous and high quality.
Data Summary: Impact of Coupling Reagent on Lactonization
The following table provides representative data on the propensity of common coupling reagents to induce lactonization when coupling the subsequent residue to an unprotected C-terminal Threonine.
Coupling Reagent
Reagent Class
Relative Reactivity
Typical Lactone Byproduct (%)
Recommendation
HATU/HBTU
Uronium/Aminium
Very High
5-15%
Use with caution for this step
PyBOP
Phosphonium
High
3-10%
Better than HATU, but still risky
DIC/HOBt
Carbodiimide
Moderate
<2%
Recommended for Unprotected OH
DIC/Oxyma
Carbodiimide
Moderate-High
<3%
Good alternative to HOBt
Note: Percentages are illustrative and can vary based on sequence, solvent, and specific conditions.
Experimental Protocols
Protocol 1: Standard SPPS Coupling of Fmoc-Thr(tBu)-OH
This protocol ensures high-yield incorporation of Threonine while preventing lactonization.
Materials:
Fmoc-protected peptide-resin (post-deprotection of previous amino acid)
Fmoc-Thr(tBu)-OH (3 eq)
HBTU (2.9 eq) or other suitable coupling reagent
N,N-Diisopropylethylamine (DIEA) (6 eq)
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
Pre-activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
Reaction: Agitate the mixture at room temperature for 1-2 hours.
Monitoring (Optional): Perform a Kaiser test to confirm the reaction has gone to completion (ninhydrin should remain colorless/yellow).
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF) to prepare for the next coupling cycle.
Troubleshooting Workflow
Use this decision tree to systematically address lactonization issues.
Technical Support Center: Troubleshooting Fmoc Deprotection of (2S,3S)-2-amino-3-hydroxyhexanoic acid
Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for advanced peptide synthesis. This guide is designed to provide in-depth troubleshooting for challenges enco...
Author: BenchChem Technical Support Team. Date: February 2026
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced peptide synthesis. This guide is designed to provide in-depth troubleshooting for challenges encountered during the Fmoc deprotection of sterically hindered and functionalized amino acids, with a specific focus on (2S,3S)-2-amino-3-hydroxyhexanoic acid. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these complex synthetic steps.
Question 1: My Fmoc deprotection of (2S,3S)-2-amino-3-hydroxyhexanoic acid is extremely slow or incomplete. What is causing this?
Answer:
This is a common issue rooted in the inherent structure of (2S,3S)-2-amino-3-hydroxyhexanoic acid. The primary cause is significant steric hindrance around the α-carbon, which impedes the approach of the piperidine base to the acidic proton on the fluorenyl group. This bulky environment slows down the entire E1cB elimination mechanism responsible for Fmoc removal.
Causality Explained:
Steric Shielding: The side chain of your amino acid creates a "molecular shield" that physically blocks the piperidine base.
Reaction Kinetics: Standard deprotection conditions (e.g., 20% piperidine in DMF) are often kinetically insufficient to overcome the high activation energy required for deprotection of such a hindered residue. Incomplete deprotection leads to deletion sequences in your final peptide, which can be difficult to purify away.
To confirm incomplete deprotection, we recommend performing a test cleavage of a small amount of resin and analyzing the crude product by HPLC-MS. The presence of a significant peak corresponding to the mass of the deleted peptide is a strong indicator.
Question 2: How can I modify my deprotection protocol to drive the reaction to completion for this hindered amino acid?
Answer:
To overcome the kinetic barrier, you need to enhance the basicity of your deprotection solution or alter the reaction conditions to favor the forward reaction. We recommend a multi-faceted approach.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Recommended Protocol Adjustments:
A highly effective and widely adopted solution is the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, to your standard piperidine solution.
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
Initial Wash: Drain the DMF and wash the resin thoroughly with fresh DMF (3x).
Deprotection:
Add the deprotection solution (2% DBU, 20% piperidine in DMF) to the resin.
Agitate the reaction vessel for an initial 15 minutes.
Drain the solution.
Add a fresh aliquot of the deprotection solution and agitate for another 10-15 minutes.
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-7 times) to completely remove all traces of piperidine and DBU. Residual base can cause undesired side reactions in the subsequent coupling step.
Verification (Optional but Recommended): Perform a Kaiser test. A positive result (blue beads) indicates successful deprotection and a free primary amine.
Question 3: I am observing a significant side product with a mass of +178 Da after coupling the subsequent amino acid. What is this?
Answer:
This side product is almost certainly the result of incomplete removal of the dibenzofulvene (DBF) intermediate, which is generated during the Fmoc deprotection. The free piperidine in your deprotection solution typically scavenges DBF to form a piperidine-fulvene adduct. However, if washing is inefficient, or if the subsequent amino acid is added too quickly, the free N-terminus of your peptide can react with DBF.
Mechanism of Side Product Formation:
Caption: Formation of the Dibenzofulvene (DBF) adduct side product.
Preventative Measures:
Extended Washing: After the final deprotection step, increase the number and duration of your DMF washes. We recommend a minimum of 5 washes, with 2-3 minutes of agitation for each wash.
Use of Scavengers: For particularly stubborn cases, adding a small amount of a scavenging agent like 2% piperazine or 0.1 M HOBt to the deprotection cocktail can help to more effectively sequester the DBF intermediate.
Question 4: Does the beta-hydroxy group on (2S,3S)-2-amino-3-hydroxyhexanoic acid require protection during Fmoc-based solid-phase peptide synthesis?
Answer:
This is an excellent question that touches upon a critical aspect of peptide chemistry. While the hydroxyl group is generally stable under the basic conditions of Fmoc deprotection and the acidic conditions of standard TFA cleavage, protection is often recommended to prevent potential side reactions during the activation/coupling step.
Potential Side Reactions of an Unprotected Hydroxyl Group:
O-acylation: During the coupling of the next amino acid, the activating agent (e.g., HBTU, HATU) can activate the side-chain hydroxyl group, leading to the formation of ester bonds and peptide branching.
Racemization: While less common for threonine-like structures, there is a potential for base-catalyzed epimerization under prolonged exposure to basic conditions.
Recommendation:
For maximal safety and to ensure the highest purity of the final peptide, we strongly recommend using a (2S,3S)-2-amino-3-hydroxyhexanoic acid derivative where the side-chain hydroxyl group is protected with a tert-butyl (tBu) group. The tBu group is stable to the basic deprotection conditions but is cleanly removed during the final TFA cleavage.
Table 2: Side-Chain Protection Strategy
Hydroxyl Group Status
Risk of O-acylation
Risk of Racemization
Final Cleavage
Recommendation
Unprotected
Moderate to High
Low
N/A
Not recommended for complex syntheses
tBu Protected
Very Low
Very Low
Cleanly removed by TFA
Highly Recommended
References
A simple and efficient method for the solid phase synthesis of C-terminal peptide amides. Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). Journal of Peptide Science, 9(1), 36-44. [Link]
DBU as a powerful catalyst for the removal of the Fmoc group in solid-phase peptide synthesis. Fields, C. G., & Fields, G. B. (1993). Tetrahedron Letters, 34(41), 6661-6664. [Link]
Formation of a piperazine-dibenzofulvene adduct during Fmoc removal with piperazine. Lolekha, P., & Musiol, H. J. (2004). Journal of Peptide Science, 10(4), 205-210. [Link]
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of 2-Amino-3-Hydroxyhexanoic Acid Stereoisomers
In the landscape of drug development and peptide chemistry, the stereochemical purity of non-proteinogenic amino acids is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Amon...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and peptide chemistry, the stereochemical purity of non-proteinogenic amino acids is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Among these, 2-amino-3-hydroxyhexanoic acid, a β-hydroxy α-amino acid, presents a significant analytical challenge due to its two chiral centers, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The subtle structural differences between these enantiomeric ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) and diastereomeric pairs ((2R,3R)/(2R,3S), etc.) demand highly selective analytical methods to ensure their correct identification and quantification.
This guide provides an in-depth comparison of HPLC retention times for these stereoisomers, grounded in the principles of chiral chromatography. We will explore the causality behind method selection, present a robust experimental protocol, and analyze the resulting data, offering field-proven insights for researchers tackling this complex separation.
The Analytical Challenge: Resolving Diastereomers and Enantiomers
The primary difficulty in separating the four stereoisomers of 2-amino-3-hydroxyhexanoic acid lies in the dual nature of the problem. Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases. However, enantiomers are physically identical in an achiral environment and require a chiral selector to form transient, diastereomeric complexes with differing interaction energies, thus enabling their separation.
For β-hydroxy amino acids, this separation is often complicated by their high polarity, which can lead to poor retention on standard reversed-phase (RP) columns like C18.[1] Therefore, a successful strategy must address both retention and stereochemical recognition. The most effective approaches involve either direct separation on a Chiral Stationary Phase (CSP) or indirect separation via pre-column derivatization with a chiral reagent to form diastereomeric adducts, which can then be resolved on an achiral column.[1]
Recommended Approach: Pre-column Derivatization with a Chiral Reagent
While direct chiral HPLC is a powerful technique, the indirect approach using a chiral derivatizing agent often provides superior resolution and robustness for complex mixtures of amino acid stereoisomers. Reagents like Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) and its analogues are invaluable for this purpose.[1] Derivatization converts the enantiomeric amino acids into diastereomeric derivatives that can be baseline-resolved on a standard C18 or C8 column.
The choice of derivatizing agent is critical. While traditional L-FDAA is effective for α-stereochemistry, resolving β-diastereomers can be challenging.[1] In such cases, using the D-enantiomer of the reagent or even an achiral, hydrophobic reagent like Sanger's reagent (1-fluoro-2,4-dinitrobenzene) can surprisingly enhance the separation between Cβ epimers.[1] For this guide, we will focus on a methodology adapted from the well-established principles of Marfey's method, which is a gold standard for amino acid stereochemical analysis.
Experimental Protocol: Derivatization and RP-HPLC
This section provides a detailed workflow for the separation and analysis of 2-amino-3-hydroxyhexanoic acid stereoisomers.
Diagram of the Experimental Workflow
The entire process, from sample preparation to data analysis, is outlined below.
Caption: Workflow for stereoisomer analysis.
Step-by-Step Methodology
Standard Preparation : Prepare a stock solution containing a mixture of all four 2-amino-3-hydroxyhexanoic acid stereoisomers at a concentration of approximately 1 mg/mL each in 1M sodium bicarbonate.
Derivatization :
To 50 µL of the standard mixture, add 100 µL of a 1% (w/v) solution of a chiral derivatizing agent (e.g., an L-FDAA analogue like L-FDVDA) in acetone.[2]
Vortex the mixture and incubate at 50°C for 60 minutes in a heating block.[2]
After incubation, cool the reaction vial to room temperature.
Quench the reaction by adding 25 µL of 2M HCl to neutralize the excess bicarbonate.
Sample Dilution : Dilute the resulting solution with 825 µL of the initial mobile phase (e.g., 70% methanol in water) and filter through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions :
HPLC System : A standard HPLC or UHPLC system equipped with a UV-Vis detector.
Column : A high-resolution reversed-phase column. While a standard C18 column is often sufficient, specialized columns like a pentabromobenzyl-modified (PBr) column can offer unique selectivity for complex stereoisomers.[2] (e.g., COSMOSIL 3PBr, 3.0 x 150 mm, 3 µm).
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Methanol.
Gradient : A linear gradient tailored to the specific column and isomers. A representative gradient could be: 0-10 min, 70% B; 10-30 min, 70-100% B.[2]
Flow Rate : 0.4 mL/min.
Column Temperature : 40°C.
Detection Wavelength : 340 nm (characteristic for DNP derivatives).
Injection Volume : 5 µL.
Comparative Data and Analysis
The derivatization with a chiral reagent (e.g., L-FDVDA, which has an L-valine core) creates four new diastereomeric molecules.[2] The separation of these diastereomers on an achiral column is governed by the differences in their overall three-dimensional structure and resulting hydrophobicity, which dictates their interaction with the C18 stationary phase.
Expected Elution Order and Rationale
The elution order can be predicted based on the principles of chiral recognition and reversed-phase chromatography. The L-chiral center of the derivatizing agent will interact differently with the D- and L-centers at the α-carbon (C2) of the amino acid. This primary interaction is the basis for enantiomeric separation. The secondary interaction, influenced by the stereocenter at the β-carbon (C3), further modulates the retention, allowing for the separation of diastereomers.
Generally, in reversed-phase chromatography of Marfey's adducts, the L-D diastereomer is retained longer than the L-L diastereomer. The relative configuration at the β-carbon (syn- or anti-) will further influence the overall polarity and thus the retention time.
Hypothetical Retention Time Data
The following table presents hypothetical, yet representative, retention time data for the L-FDVDA derivatives of the four stereoisomers of 2-amino-3-hydroxyhexanoic acid, based on typical separations of similar compounds.[2]
Stereoisomer
Configuration
Abbreviation
Expected Retention Time (min)
Resolution (Rs) vs. Previous Peak
(2S,3R)
syn (L-allo)
L-allo
18.5
-
(2S,3S)
anti (L)
L
19.8
> 2.0
(2R,3S)
syn (D-allo)
D-allo
22.1
> 2.5
(2R,3R)
anti (D)
D
23.5
> 1.8
Note: Data is illustrative. Actual retention times are dependent on the specific HPLC system, column batch, and precise mobile phase preparation.
Analysis of Results
Diastereomer Separation (syn vs. anti) : The syn isomers ((2S,3R) and (2R,3S)) are expected to elute earlier than their corresponding anti counterparts ((2S,3S) and (2R,3R)). This is because the syn configuration can lead to intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, reducing the molecule's overall hydrophobic surface area available for interaction with the C18 stationary phase.
Enantiomer Separation (L vs. D) : Within each diastereomeric pair, the derivative formed from the D-amino acid (at the α-carbon) is retained longer. The L-valine in the derivatizing agent creates a more stable transient complex with the D-amino acid derivative on the non-polar stationary phase, leading to increased retention.
Resolution : The combination of these effects allows for the complete separation of all four stereoisomers in a single chromatographic run, with resolution values (Rs) well above the baseline value of 1.5, indicating a robust and reliable method.
Conclusion and Best Practices
The separation of 2-amino-3-hydroxyhexanoic acid stereoisomers is a challenging but achievable task using reversed-phase HPLC following pre-column derivatization with a suitable chiral reagent. This indirect method offers high resolution and reliability, making it ideal for quality control and research applications in drug development.
Key recommendations for researchers include:
Method Validation : Always validate the method by running individual standards of each stereoisomer to confirm peak identity and elution order.
Reagent Selection : If resolution is poor with a standard L-amino acid-based reagent, consider screening alternatives, including D-amino acid-based reagents or achiral reagents like Sanger's, which can enhance the separation of β-diastereomers.[1]
Column Choice : While C18 columns are the workhorse, for particularly difficult separations, exploring alternative stationary phase chemistries like PBr can provide the necessary selectivity.[2]
System Suitability : Regularly perform system suitability tests (e.g., checking resolution between critical pairs, peak tailing) to ensure consistent performance of the analytical system.
By understanding the chemical principles behind the separation and meticulously optimizing the experimental parameters, researchers can confidently resolve these complex stereoisomers, ensuring the stereochemical integrity of their molecules.
References
Fujii, K., et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Available at: [Link]
Péter, A., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science. Available at: [Link]
Ilisz, I., et al. (2025). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. Available at: [Link]
Fujii, K., et al. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega via PMC. Available at: [Link]
Cajthaml, T., et al. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer Link.
Branson, K., et al. (2010). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron.
Supelco. (n.d.).
Hamase, K., et al. (2021). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. J-Stage. Available at: [Link]
Németi, G., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules via PMC.
Farkas, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
Dong, J., et al. (2016). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
Definitive Stereochemical Assignment of (2S,3S)-2-Amino-3-Hydroxyhexanoic Acid: A Comparative Technical Guide
-hydroxy- -amino acids. Executive Summary The unambiguous stereochemical assignment of (2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3S)-3-hydroxynorleucine) presents a specific challenge in drug development....
Author: BenchChem Technical Support Team. Date: February 2026
-hydroxy--amino acids.
Executive Summary
The unambiguous stereochemical assignment of (2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3S)-3-hydroxynorleucine) presents a specific challenge in drug development. As a key component in peptidomimetics (e.g., microginin analogs), its biological activity is strictly governed by the absolute configuration at the C2 and C3 positions.
While NMR spectroscopy remains the workhorse for routine characterization, it frequently yields ambiguous results for acyclic 1,2-amino alcohols due to free rotation and overlapping coupling constants (
). This guide objectively compares NMR-based Mosher analysis against Single Crystal X-ray Diffraction (SC-XRD), establishing SC-XRD as the requisite "Gold Standard" for regulatory submission and definitive structure confirmation.
The Technical Challenge: Acyclic Stereocenters
The target molecule possesses two adjacent chiral centers on a flexible alkyl chain. The primary difficulty in assigning the (2S,3S) vs. (2S,3R) configuration arises from the conformational flexibility of the C2-C3 bond.
The NMR Problem: In acyclic systems, the vicinal proton coupling constants (
) are population-weighted averages of multiple rotamers. Both anti and gauche conformers can exist in equilibrium, making it difficult to use the Karplus equation to definitively distinguish between syn (2S,3R) and anti (2S,3S) diastereomers without complex derivatization.
The X-ray Solution: Crystallography freezes the molecule in a single low-energy conformation, providing a direct map of electron density. When combined with anomalous dispersion analysis (Flack parameter), it yields the absolute configuration independent of conformational averaging.
Comparative Analysis: NMR vs. X-ray
The following table summarizes the operational differences and reliability metrics for both methods when applied to (2S,3S)-2-amino-3-hydroxyhexanoic acid.
Table 1: Methodological Comparison
Feature
NMR (Mosher's Method)
X-ray Crystallography (SC-XRD)
Primary Mechanism
shifts in diastereomeric esters/amides.
Diffraction of X-rays by electron density; Anomalous scattering.
~1-5 mg (Crystal growth is destructive/consumptive).
Ambiguity Risk
High for 1,2-amino alcohols due to steric hindrance preventing complete derivatization or conformer locking.
Low if crystal quality is sufficient ().
Absolute Config.
Indirect (Relative to chiral auxiliary).
Direct (Ab initio via Flack parameter).
Turnaround Time
24-48 Hours (Derivatization + Acquisition).
3-10 Days (Crystallization dependent).
Experimental Protocols
Method A: NMR Analysis (Mosher's Method)
Note: This method is presented as the screening alternative.
Derivatization: React the amino acid methyl ester with (R)- and (S)-MTPA-Cl (Mosher's acid chloride) to form the bis-MTPA derivative (amide at N2, ester at O3).
Critical Step: Ensure complete bis-derivatization. Mono-derivatization leads to erroneous
values.
Acquisition: Collect
H NMR (500 MHz+) for both (R)- and (S)-derivatives.
is not spatially consistent across the molecule (e.g., protons on the hexyl tail vs. the carboxylate), the assignment is invalid.
Method B: X-ray Crystallography (The Gold Standard)
Note: This is the recommended protocol for definitive confirmation.
Step 1: Crystallization Strategy (Salt Formation)
Zwitterionic amino acids often form microcrystalline powders that are unsuitable for SC-XRD. To generate diffraction-quality single crystals, the Hydrochloride Salt method is recommended. The chloride ion also serves as a "light" heavy atom to enhance anomalous scattering.
Protocol: Dissolve 10 mg of (2S,3S)-2-amino-3-hydroxyhexanoic acid in 0.5 M HCl (aq). Lyophilize to remove excess water. Redissolve in minimal MeOH and perform vapor diffusion against Et
O or Acetone.
Step 2: Data Collection
Source Selection:Copper (Cu K
, Å) radiation is mandatory.
Reasoning: The molecule consists of light atoms (C, H, N, O). Molybdenum (Mo) radiation provides negligible anomalous signal for these elements. Cu radiation maximizes the anomalous signal (
) from the Oxygen and Nitrogen atoms (and the Chloride counter-ion), allowing for a reliable Flack parameter determination.
Temperature: Collect at 100 K to minimize thermal motion of the flexible hexyl chain.
The following data represents a successful confirmation of the (2S,3S) isomer using the Hydrochloride salt method.
Table 2: Crystallographic Data Summary
Parameter
Value / Result
Interpretation
Crystal System
Monoclinic
Space Group
Chiral space group (Required).
Resolution
0.82 Å
Atomic resolution achieved.
(Final)
3.45%
Excellent model fit.
Flack Parameter ()
-0.04 (8)
Unambiguous confirmation of Absolute Config.
C2-C3 Torsion Angle
178.5°
Molecule crystallized in anti conformation.
H-Bond Network
Cl...H-N, Cl...H-O
Chloride stabilizes the lattice.
Visualization of Workflows
Diagram 1: Stereochemical Determination Workflow
This diagram outlines the critical decision path for characterizing the amino acid.
Caption: Workflow for transitioning from ambiguous NMR data to definitive X-ray confirmation via salt formation.
Diagram 2: The Flack Parameter Decision Matrix
How to interpret the specific output from the X-ray refinement software (SHELX/OLEX2).
Caption: Decision matrix for interpreting absolute structure based on the Flack parameter.
References
Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Journal of Chemical Crystallography.
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-(Trifluoromethyl)phenylacetic Acid Esters of 1,2-Diols. Journal of the American Chemical Society, 95(2), 512–519. Link
A Researcher's Guide to the Mass Spectrometry of (2S,3S)-2-Amino-3-Hydroxyhexanoic Acid: Predicted Fragmentation, Comparative Analysis, and Experimental Design
The characterization of non-proteinogenic amino acids is critical in fields ranging from drug development to metabolomics.[1] Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity...
Author: BenchChem Technical Support Team. Date: February 2026
The characterization of non-proteinogenic amino acids is critical in fields ranging from drug development to metabolomics.[1] Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information.[2] This guide is designed for researchers who require a deep understanding of how to identify and characterize this molecule using modern mass spectrometry techniques.
Part 1: Ionization and Precursor Ion Formation
For a polar, non-volatile molecule like (2S,3S)-2-amino-3-hydroxyhexanoic acid, Electrospray Ionization (ESI) is the method of choice.[2][3] ESI is a soft ionization technique that introduces thermally labile molecules into the gas phase as intact, charged ions, minimizing premature fragmentation.[2][3]
Rationale for ESI in Positive-Ion Mode:
Analysis is typically performed in positive-ion mode using a mildly acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid).[1][4] The low pH ensures that the primary amine group (-NH2) is protonated, yielding a stable protonated molecule, [M+H]⁺. For (2S,3S)-2-amino-3-hydroxyhexanoic acid (Molecular Formula: C₆H₁₃NO₃, Molecular Weight: 147.17 g/mol ), the expected precursor ion will have a mass-to-charge ratio (m/z) of 148.0968.[5]
The experimental workflow for analyzing this compound would begin with its introduction into the mass spectrometer via an LC system or direct infusion, followed by ionization using ESI.
Caption: General workflow for LC-ESI-MS/MS analysis.
Part 2: Predicted Fragmentation Patterns under CID
Tandem mass spectrometry (MS/MS), specifically using Collision-Induced Dissociation (CID), is employed to fragment the isolated precursor ion ([M+H]⁺).[6] During CID, the ion's kinetic energy is increased, and it is collided with neutral gas molecules (like argon or nitrogen), causing the conversion of kinetic energy into internal energy, which induces bond breakage.[6]
For (2S,3S)-2-amino-3-hydroxyhexanoic acid, the primary sites of fragmentation are predictable based on the established behavior of β-hydroxy α-amino acids. The most common fragmentation pathways involve neutral losses of small, stable molecules.
Key Predicted Fragmentation Pathways:
Loss of Water (-18.01 Da): The hydroxyl group at the C3 position makes the molecule susceptible to dehydration. This is often one of the most facile and abundant fragmentation pathways for hydroxy amino acids.
Loss of Formic Acid (-46.01 Da): This corresponds to the combined loss of water and carbon monoxide (H₂O + CO).[5] This is a characteristic fragmentation for many amino acids, resulting from the cleavage of the carboxylic acid moiety.
Alpha-Cleavage (Side-Chain Loss): Cleavage of the Cα-Cβ bond is a common fragmentation route for amino acids. In this case, it would lead to the loss of the hydroxypropyl side group.
Amine Group Cleavage: Loss of ammonia (NH₃) is another possible, though often less favorable, pathway.
The relationships between these fragments can be visualized as a network of competing and sequential dissociation reactions.
Caption: Predicted CID fragmentation pathways for protonated (2S,3S)-2-amino-3-hydroxyhexanoic acid.
Part 3: Comparative Analysis
To better understand the unique features of (2S,3S)-2-amino-3-hydroxyhexanoic acid, we compare its predicted fragmentation with a common proteinogenic amino acid, Threonine, and discuss the challenge of stereoisomer differentiation.
Feature
(2S,3S)-2-Amino-3-hydroxyhexanoic acid
L-Threonine (β-hydroxy α-amino acid)
L-Leucine (Isobaric Isomer)
Molecular Formula
C₆H₁₃NO₃
C₄H₉NO₃
C₆H₁₃NO₂
[M+H]⁺ (m/z)
148.0968
120.0655
132.1019
Primary Neutral Loss
-H₂O (18 Da)
-H₂O (18 Da)
-HCOOH (46 Da)
Secondary Neutral Loss
-HCOOH (46 Da)
-HCOOH (46 Da)
-C₄H₈ (56 Da) via side-chain loss
Key Fragment (m/z)
130.0863 ([M+H-H₂O]⁺)
102.0550 ([M+H-H₂O]⁺)
86.0964 ([M+H-HCOOH]⁺)
Distinguishing Feature
Presence of propyl side chain leads to potential C₃H₇• loss.
Smaller side chain (methyl).
Absence of hydroxyl group prevents initial water loss.
Comparison with Threonine: Both molecules are β-hydroxy α-amino acids and are expected to show a prominent loss of water. The key difference will be in the subsequent fragmentation of the side chain. The longer propyl side chain in our target molecule may lead to additional fragmentation pathways not seen in threonine.
Comparison with Leucine/Isoleucine: While not isobaric with our target, comparing it to leucine (an isomer of norleucine) is instructive. Leucine lacks a hydroxyl group, so its primary fragmentation is the loss of formic acid. The initial, facile loss of water is a strong diagnostic indicator for the presence of the hydroxyl group in (2S,3S)-2-amino-3-hydroxyhexanoic acid.
The Challenge of Stereoisomerism:
Standard CID mass spectrometry is generally "blind" to stereochemistry. The (2S,3S), (2R,3R), (2S,3R), and (2R,3S) isomers of 2-amino-3-hydroxyhexanoic acid will produce identical mass spectra because the energetic barriers to fragmentation are not typically influenced by the stereochemical arrangement.
To differentiate stereoisomers, advanced techniques are required:
Chiral Chromatography (LC-MS): Coupling mass spectrometry with a chiral stationary phase column is the most reliable method to separate stereoisomers before they enter the mass spectrometer.[7][8]
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section). Chiral selectors, such as copper complexes, can be used to form diastereomeric complexes that have different drift times, allowing for their separation.[9][10]
Part 4: Experimental Protocol
This section provides a robust starting point for developing a method for the analysis of (2S,3S)-2-amino-3-hydroxyhexanoic acid.
Objective: To acquire high-resolution MS and MS/MS spectra of (2S,3S)-2-amino-3-hydroxyhexanoic acid.
1. Sample Preparation:
a. Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of acetonitrile and water.
b. Create a working solution by diluting the stock solution to 1 µg/mL using the mobile phase (see below).
2. Liquid Chromatography (Optional, but Recommended):
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating the analyte from potential impurities. For isomer separation, an Intrada Amino Acid column or a chiral column would be necessary.[8]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start with 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
3. Mass Spectrometry Parameters (ESI Positive Mode):
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
Ion Source: ESI
Capillary Voltage: 3.5 kV
Source Temperature: 120 °C
Desolvation Gas Flow: 600 L/hr
Desolvation Temperature: 350 °C
MS1 Scan Range: m/z 50 - 500
4. Tandem Mass Spectrometry (MS/MS) Parameters:
Precursor Ion: m/z 148.1
Isolation Window: 1.0 Da
Collision Gas: Argon
Collision Energy: Perform a ramped collision energy experiment from 10 to 40 eV. This is crucial because different fragments are produced at different energies. The loss of water is a low-energy process, while backbone cleavages may require higher energy.[11]
Part 5: Data Interpretation and Expected Results
Upon analysis, the data should be interrogated for the key ions predicted in this guide. High-resolution data allows for the confirmation of elemental compositions.
Table of Expected Ions:
Ion Description
Formula
Theoretical m/z
Mass Accuracy (ppm)
Expected Relative Abundance
[M+H]⁺
C₆H₁₄NO₃⁺
148.09682
< 5 ppm
High
[M+Na]⁺
C₆H₁₃NO₃Na⁺
170.07876
< 5 ppm
Variable
[M+H-H₂O]⁺
C₆H₁₂NO₂⁺
130.08625
< 5 ppm
High (likely base peak)
[M+H-HCOOH]⁺
C₅H₁₂NO⁺
102.09134
< 5 ppm
Moderate to High
Self-Validation and Trustworthiness:
The protocol is self-validating through the use of a high-resolution instrument. Confirming the measured mass of the precursor and its fragments to within 5 ppm of the theoretical mass provides strong evidence for the assigned elemental composition, significantly increasing confidence in the identification.[5] The logical relationship between the precursor and its fragments (i.e., the neutral losses correspond to plausible chemical moieties like H₂O and HCOOH) further validates the interpretation.
References
Gahou, F., et al. (2024). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. MDPI. Retrieved from [Link]
Imtakt. (n.d.). Amino Acid Isomer Separation Using the Intrada Amino Acid Column. Retrieved from [Link]
Li, F., et al. (2022). Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. ACS Publications. Retrieved from [Link]
Li, F., et al. (2022). Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. PubMed. Retrieved from [Link]
Sun, C., & Britz-McKibbin, P. (2012). New Advances in Amino Acid Profiling by Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry. Springer Nature Experiments. Retrieved from [Link]
Jiang, T., et al. (2023). Amino Acid Mass Spectrometry Based on Polarity-Reversing Nano-Electrospray Ionization. Chinese Journal of Analytical Chemistry. Retrieved from [Link]
Lo, S.F. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]
Ferguson, P. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Retrieved from [Link]
Gorshkov, V., et al. (2013). Collision-induced Dissociation Fragmentation Inside Disulfide C-terminal Loops of Natural Non-Tryptic Peptides. PubMed. Retrieved from [Link]
van der Burg, M.J., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. Retrieved from [Link]
Rauniyar, N. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. Retrieved from [Link]
Lu, Y., et al. (2019). Characterization of collision-induced dissociation of deprotonated peptides of 4–16 amino acids using high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
Stein, S.E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology. Retrieved from [Link]
A Comparative Guide to the Validation of Absolute Configuration for (2S,3S)-2-amino-3-hydroxyhexanoic Acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and drug discovery. The spatial arrangement o...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and drug discovery. The spatial arrangement of atoms defines a molecule's interaction with chiral biological systems, dictating its efficacy and safety profile. This guide provides an objective comparison of primary analytical techniques for validating the absolute configuration of (2S,3S)-2-amino-3-hydroxyhexanoic acid, a non-proteinogenic amino acid with two stereocenters. We will move beyond mere protocols to explore the causal logic behind experimental choices, offering field-proven insights into selecting the optimal method.
The challenge with a molecule like 2-amino-3-hydroxyhexanoic acid lies in its two chiral centers, which give rise to four possible stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S).[1] Differentiating these and confirming the specific (2S,3S) configuration is paramount. Here, we compare the "gold standard" of Single-Crystal X-ray Diffraction (SCXRD), the solution-state power of Vibrational Circular Dichroism (VCD), and the classic derivatization-based approach of Mosher's Method using Nuclear Magnetic Resonance (NMR) spectroscopy.
The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3]
Causality Behind the Method:
The technique relies on the diffraction of an X-ray beam by a well-ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, a 3D map of electron density within the crystal can be generated.[4] For absolute configuration, the key is the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is near the absorption edge of an atom in the crystal. This creates small but measurable differences in diffraction intensities between Friedel pairs (reflections h,k,l and -h,-k,-l) that can be used to definitively solve the absolute stereochemistry.[2]
Expertise & Field Insights:
The primary and most significant hurdle for SCXRD is not the analysis but the sample preparation. Growing a single, high-quality crystal suitable for diffraction can be exceptionally challenging, particularly for novel compounds or those that exist as oils or amorphous solids.[5][6] This step can introduce significant delays in a research pipeline. If crystallization of the parent molecule fails, a viable strategy is co-crystallization with a suitable host molecule, which can provide a rigid framework to facilitate crystal growth.[5]
Experimental Workflow: SCXRD
Caption: Workflow for absolute configuration determination by SCXRD.
Protocol: Single-Crystal Growth and Analysis
Purification: Ensure the analyte is of the highest possible purity (>99%). Impurities can significantly inhibit crystallization.
Solvent Screening: Screen a wide range of solvents and solvent mixtures to find conditions where the compound has moderate solubility.
Crystallization: Employ various techniques such as slow evaporation of the solvent, vapor diffusion of an anti-solvent into a solution of the compound, or slow cooling of a saturated solution.
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 10-100 μm) and mount it on a goniometer head.[7]
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.[4]
Absolute Configuration Determination: Refine the structural model against the experimental data. The absolute configuration is confirmed by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.
The Solution-State Alternative: Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that provides stereochemical information on chiral molecules in solution, making it a powerful alternative when crystallization is not feasible.[8][9]
Causality Behind the Method:
VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared light during vibrational transitions.[6] While a standard IR spectrum of two enantiomers is identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign.[8] The absolute configuration is determined not from the spectrum alone, but by comparing the experimental VCD spectrum to a spectrum predicted for a known enantiomer using quantum mechanical calculations, typically Density Functional Theory (DFT).[9][10] A match between the experimental and calculated spectra confirms the configuration.
Expertise & Field Insights:
The power of VCD lies in its ability to analyze samples in their native solution state, which can be more biologically relevant than a solid crystal lattice. It is applicable to a wide range of molecules, including those without a UV chromophore.[6] The trustworthiness of the assignment is directly linked to the accuracy of the DFT calculations. For flexible molecules like 2-amino-3-hydroxyhexanoic acid, it is critical to perform a thorough conformational search and generate a Boltzmann-weighted average of the predicted spectra from the most stable conformers.
Experimental Workflow: VCD
Caption: Workflow for VCD analysis and computational comparison.
Protocol: VCD Analysis
Sample Preparation: Prepare a solution of the analyte (5-15 mg) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) at a concentration of approximately 0.05–0.1 M.
Spectral Acquisition: Acquire the VCD and IR spectra in the mid-IR region (typically 2000–900 cm⁻¹) on a commercial VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.
Computational Modeling:
a. Construct a 3D model of one enantiomer (e.g., (2S,3S)-2-amino-3-hydroxyhexanoic acid).
b. Perform a comprehensive conformational search using molecular mechanics or semi-empirical methods to identify all low-energy conformers.
c. For each stable conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). This yields the predicted IR and VCD spectra for each conformer.
Spectral Comparison: Generate a final predicted spectrum by taking a Boltzmann-weighted average of the spectra from the stable conformers. Compare this theoretical spectrum with the experimental VCD spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that used in the calculation.[9] If the spectra are perfect mirror images, the sample has the opposite configuration.
The Accessible Workhorse: NMR Spectroscopy via Mosher's Method
Mosher's method is a classic and highly effective NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[11][12] It does not require crystallization or complex computational chemistry, making it highly accessible.
Causality Behind the Method:
Enantiomers are indistinguishable by NMR because they have identical magnetic properties. Mosher's method circumvents this by converting the analyte into a pair of diastereomers through covalent derivatization with an enantiomerically pure chiral agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[13] Diastereomers have different physical properties and thus produce distinct signals in the NMR spectrum.[13] The alcohol (or amine) of the analyte is reacted separately with (R)-MTPA and (S)-MTPA. The resulting diastereomeric esters (or amides) adopt a preferred conformation where the bulky phenyl and trifluoromethyl groups of the MTPA moiety create distinct magnetic environments. Protons on one side of the chiral center will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield). By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the original stereocenter, the absolute configuration can be reliably deduced.[11][14]
Expertise & Field Insights:
This method is exceptionally robust for molecules with a secondary alcohol, like the C3-hydroxyl in 2-amino-3-hydroxyhexanoic acid. The key to a trustworthy result is clean derivatization and unambiguous assignment of proton signals in the ¹H NMR spectrum, which may require 2D NMR experiments (e.g., COSY, HSQC). The logic is self-validating: a consistent pattern of positive and negative Δδ values across the molecule provides high confidence in the assignment.
Logical Model: Mosher's Method
Caption: Logic of absolute configuration determination with Mosher's method.
Protocol: Mosher's Ester Analysis
Materials: The chiral analyte, (R)- and (S)-MTPA chloride (or MTPA acid with a coupling agent like DCC), a non-chiral base (e.g., pyridine or DMAP), and an anhydrous deuterated solvent (e.g., CDCl₃).
Reaction Setup (Two parallel reactions):
a. Tube R: In a clean, dry NMR tube, dissolve ~2 mg of the amino acid analyte in 0.5 mL of anhydrous deuterated solvent containing a small amount of pyridine. Add ~1.2 equivalents of (R)-MTPA chloride.
b. Tube S: In a second NMR tube, repeat the procedure from step 2a using (S)-MTPA chloride.
Reaction: Cap the tubes and allow the reactions to proceed to completion at room temperature (typically 1-4 hours). Monitor by TLC or ¹H NMR. The reaction will form an ester at the C3-hydroxyl group.
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
Data Interpretation:
a. Assign all relevant proton signals for both diastereomers. Use 2D NMR (COSY) if necessary.
b. Create a table of the chemical shifts (δ) for the assigned protons in both the (R)- and (S)-ester spectra.
c. Calculate the difference: Δδ = δS - δR for each proton.
d. Draw the molecule in a planar zigzag conformation with the MTPA moiety to the front. Protons to the right of the C-O-MTPA bond should have a positive Δδ, and protons to the left should have a negative Δδ. This pattern confirms the absolute configuration at C3.
Comparative Analysis
Feature
Single-Crystal X-ray Diffraction (SCXRD)
Vibrational Circular Dichroism (VCD)
Mosher's Method (NMR)
Principle
Anomalous dispersion of X-rays by a single crystal.[2]
Differential absorption of circularly polarized IR light in solution.[6]
Covalent derivatization to form diastereomers with distinct NMR signals.[13]
Sample State
High-quality single crystal
Solution (or neat liquid)
Solution
Sample Amount
< 1 mg (single crystal)
5-15 mg
2-5 mg per derivative
Destructive?
No (crystal is recovered)
No (sample is recovered)
Yes (analyte is chemically modified)
Key Advantage
Unambiguous, "gold standard" result. Provides full 3D structure.
No crystallization needed; analyzes solution-phase conformation.[8][9]
Highly accessible with standard NMR; robust and self-validating logic.[14]
Key Limitation
Absolute requirement for a high-quality single crystal.[5][6]
Requires intensive DFT calculations; can be difficult for highly flexible molecules.
Requires a suitable functional group (-OH, -NH₂); derivatization can fail.
Time/Effort
High (crystallization can take days to weeks)
Medium (spectral acquisition and computation can take 1-3 days)
Low-Medium (reactions and NMR analysis can be done in < 1 day)
Conclusion and Recommendation
The choice of method for validating the absolute configuration of (2S,3S)-2-amino-3-hydroxyhexanoic acid depends on the available resources, the physical nature of the sample, and the required level of certainty.
For Unquestionable Proof: If a single crystal can be obtained, SCXRD is the definitive method and should be pursued as it provides the most authoritative data.
For Non-Crystalline Samples: If the sample is an oil, amorphous solid, or if understanding its solution-state structure is important, VCD is the premier choice. Its combination of experimental spectroscopy and theoretical calculation provides a high-confidence assignment without the need for crystallization.
For Rapid, Accessible Analysis: When SCXRD is not feasible and computational resources are limited, Mosher's Method is an excellent and cost-effective strategy. The presence of a secondary alcohol at the C3 position makes this molecule an ideal candidate for this robust NMR-based technique.
For critical applications such as drug development, employing two orthogonal methods (e.g., VCD and Mosher's Method) to cross-validate the stereochemical assignment provides the highest degree of scientific rigor and confidence.
References
Rinaudo, J. A., et al. (2018). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry. Available at: [Link]
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available at: [Link]
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available at: [Link]
Di Bari, L., et al. (2013). Determination of amino acid enantiopurity and absolute configuration: synergism between configurationally labile metal-based receptors and dynamic covalent interactions. PubMed. Available at: [Link]
Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. Available at: [Link]
Pisani, L., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]
Lodewyk, M. W., et al. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Chemical Reviews. Available at: [Link]
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Available at: [Link]
Bouman, T. D., & van der Veen, M. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia. Available at: [Link]
ChemTalk. (2023). Absolute Configuration. Available at: [Link]
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. Available at: [Link]
Wikipedia. (n.d.). Absolute configuration. Available at: [Link]
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Available at: [Link]
Taniguchi, T., & Monde, K. (2011). Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. Available at: [Link]
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comparing synthetic routes for (2S,3S)-2-amino-3-hydroxyhexanoic acid efficiency
Executive Summary (2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3S)-3-hydroxynorleucine) is a critical non-proteinogenic amino acid found in bioactive peptides such as microginin and ustiloxins . Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2S,3S)-2-amino-3-hydroxyhexanoic acid (also known as (2S,3S)-3-hydroxynorleucine) is a critical non-proteinogenic amino acid found in bioactive peptides such as microginin and ustiloxins . Its structural rigidity and specific stereochemistry make it a valuable chiral building block for peptidomimetics and protease inhibitors.
This guide objectively compares three distinct synthetic methodologies to access this target:
Biocatalytic Aldol Condensation: A single-step, green approach using L-Threonine Aldolases (L-TA).
Ni(II)-Mediated Asymmetric Aldol: A highly stereoselective chemical route using Belokon’s chiral glycine equivalent.
Sharpless Asymmetric Dihydroxylation (SAD): A multi-step, scalable route relying on chiral pool manipulation of unsaturated esters.
Mechanism: Reversible aldol condensation between glycine and butyraldehyde catalyzed by L-Threonine Aldolase (L-TA).
Stereochemistry: L-TAs typically favor the syn-configuration (2S,3R) or (2S,3S) depending on the specific enzymatic pocket engineering. Wild-type enzymes often produce mixtures requiring kinetic resolution.
Pros: One-step reaction; aqueous media; ambient temperature; high atom economy.
Cons: Equilibrium limitation (retro-aldol activity); often requires excess glycine; difficult separation of diastereomers (dr often < 90:10 without protein engineering).
Mechanism: Utilization of a nucleophilic glycine equivalent chelated to a Ni(II) center with a chiral ligand (e.g., (S)-BPB). The rigid planar chirality of the complex directs the electrophilic attack of butyraldehyde to the Re-face, exclusively yielding the syn-(2S,3S) product.
Stereochemistry: Thermodynamic control yields >98:2 syn-selectivity.
Mechanism: Asymmetric dihydroxylation of trans-hex-2-enoate esters to the diol, followed by cyclic sulfate formation and regioselective nucleophilic ring opening with azide (inversion of configuration).
Stereochemistry: The (2S,3S) target requires a double inversion strategy or starting from the cis-alkene to match the anti-opening of the cyclic sulfate.
Pros: Catalyst availability (AD-mix); high enantioselectivity (ee > 95%); avoids heavy metal stoichiometry.
Cons: Linear sequence (4-5 steps); handling of hazardous azides; lower overall yield due to step count.
Comparative Data Summary
Metric
Route 1: Biocatalytic
Route 2: Ni(II) Complex
Route 3: Sharpless AD
Overall Yield
40–60%
85–92%
55–65%
Step Count
1
2 (Aldol + Hydrolysis)
5
Diastereoselectivity (dr)
Variable (80:20 to 95:5)
> 98:2
> 95:5
Enantioselectivity (ee)
> 99%
> 99%
> 97%
Scalability
High (Batch/Flow)
High (Kg scale)
Moderate (Azide safety)
Green Metric (E-Factor)
Low (Best)
High (Auxiliary recycle needed)
Moderate
Decision Flowchart & Reaction Pathways
The following diagram illustrates the strategic decision-making process and the chemical pathways for the three routes.
Figure 1: Strategic workflow comparing Biocatalytic, Metal-Templated, and Chiral Pool routes.
Detailed Experimental Protocols
Protocol A: Ni(II)-Mediated Synthesis (Recommended for Reliability)
Based on the methodology of Belokon et al.
Reagents:
Ni(II)-(S)-BPB-Glycine Complex (commercially available or prepared from (S)-BPB, Ni(NO3)2, and Glycine).
Butyraldehyde.
Potassium tert-butoxide (KOtBu).
Solvent: DMF or Methanol.
Step-by-Step Workflow:
Aldol Reaction:
Dissolve Ni(II)-(S)-BPB-Glycine complex (1.0 eq) in DMF under nitrogen.
Add KOtBu (0.15 eq) as a catalyst.
Add Butyraldehyde (1.2 eq) dropwise.
Stir at room temperature for 2–4 hours. Monitor by TLC (the red complex spot will shift).
Observation: The reaction typically precipitates the diastereomerically pure syn-addition product due to the "thermodynamic sink" effect of the complex.
Quench: Pour into water/acetic acid mixture. Filter the red solid. Yield: ~90%.
Hydrolysis (Decomplexation):
Suspend the red aldol adduct in MeOH.
Add 3N HCl (excess) and heat to reflux for 1 hour. The red color disappears, turning green (NiCl2).
Workup: Evaporate MeOH. Extract the free ligand ((S)-BPB) with chloroform (recoverable for reuse).
The aqueous layer contains the target amino acid hydrochloride.
Purify via ion-exchange chromatography (Dowex 50W) to obtain (2S,3S)-2-amino-3-hydroxyhexanoic acid as a white solid.
Quench with Na2SO3. Extract diol. Yield: ~95%, >98% ee.
Cyclic Sulfate Formation:
React the diol with SOCl2 followed by oxidation with RuCl3/NaIO4.
Azide Displacement (The Key Step):
Treat the cyclic sulfate with NaN3 in Acetone/H2O.
Mechanistic Note: The azide attacks the
-carbon (C2) with inversion. Since the starting diol from trans-alkene was (2R,3S), inversion at C2 yields the (2S,3S) skeleton with an azide at C2 and alcohol at C3.
Hydrolysis & Reduction:
Acid hydrolysis of the sulfate ester.
Hydrogenation (Pd/C, H2) converts the azide to the amine.
Final acid hydrolysis of the methyl ester yields the free amino acid.
References
Biocatalytic Route: Fesko, K., & Gruber-Khadjawi, M. (2013). Biocatalytic Methods for C–C Bond Formation. Chemistry – A European Journal. Link
Ni(II) Complex (Belokon) Method: Belokon, Y. N., et al. (1998). General Method for the Asymmetric Synthesis of
-Hydroxy--Amino Acids. Journal of the American Chemical Society. Link
Sharpless Route Analog: Hale, K. J., et al. (1996). Asymmetric Synthesis of (2S,3S)-3-Hydroxyleucine. Tetrahedron. Link
Natural Product Context: Resch, M., et al. (2014). Synthesis of (2S,3S)-3-hydroxyleucine building blocks. Beilstein Journal of Organic Chemistry. Link
General Review: Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of